Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-bromo-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKOQOIVGTJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis pathway for ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a key building block in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of an imidazole ester intermediate, followed by a regioselective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the acylation of 1-methylimidazole with ethyl chloroformate to yield the intermediate, ethyl 1-methyl-1H-imidazole-2-carboxylate. The subsequent step is the regioselective bromination of this intermediate at the 4-position of the imidazole ring using a suitable brominating agent, such as N-bromosuccinimide (NBS).
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate
This procedure details the formation of the ethyl ester intermediate.
Reaction Scheme:
1-Methylimidazole + Ethyl Chloroformate → Ethyl 1-methyl-1H-imidazole-2-carboxylate
Experimental Workflow:
Caption: Experimental workflow for the synthesis of the intermediate.
Detailed Protocol:
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve 1-methylimidazole and triethylamine in acetonitrile.
-
Cool the reaction mixture to -20 °C in an ice-salt bath.
-
Slowly add ethyl chloroformate to the cooled solution while maintaining the temperature below -15 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 1-methyl-1H-imidazole-2-carboxylate.
Step 2: Synthesis of this compound
This procedure outlines the regioselective bromination of the intermediate.
Reaction Scheme:
Ethyl 1-methyl-1H-imidazole-2-carboxylate + NBS → this compound
Experimental Workflow:
Caption: Experimental workflow for the bromination step.
Detailed Protocol:
-
Dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate in N,N-dimethylformamide (DMF).
-
To this solution, add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction time can be lengthy, potentially several days, and should be monitored by TLC or LC-MS.
-
After completion of the reaction, pour the mixture into water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 1-Methylimidazole | C₄H₆N₂ | 82.10 | Starting Material |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | Reagent (Step 1) |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | C₇H₁₀N₂O₂ | 154.17 | Intermediate |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Reagent (Step 2) |
| This compound | C₇H₉BrN₂O₂ | 233.06 | Final Product [1] |
Table 2: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| 1 | 1-Methylimidazole, Ethyl Chloroformate | Acetonitrile | -20 °C to RT | Several hours | ~85% |
| 2 | Ethyl 1-methyl-1H-imidazole-2-carboxylate, NBS | DMF | Room Temperature | Several days | ~40% |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Characterization Data
The final product, this compound, can be characterized by various spectroscopic methods.
¹H NMR Data:
A representative ¹H NMR spectrum of the final product is available, which can be used to confirm its structure.[2] The spectrum would typically show signals corresponding to the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the imidazole ring proton (a singlet).
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale requirements.
References
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a substituted imidazole derivative. The imidazole ring is a crucial scaffold in medicinal chemistry, found in numerous biologically active compounds. This technical guide provides a summary of the available physicochemical properties of this specific molecule. It is important to note that while computational data is available, experimental data on its physical properties and biological activity is largely absent from public databases and scientific literature. This guide aims to collate the existing information and highlight the knowledge gaps for the scientific community.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the available data is primarily computational.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[1] |
| Molecular Weight | 233.06 g/mol | PubChem[1] |
| Exact Mass | 231.98474 Da | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 44.1 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Complexity | 177 | PubChem[1] |
| Isotope Atom Count | 0 | PubChem[1] |
| Defined Atom Stereocenter Count | 0 | PubChem[1] |
| Undefined Atom Stereocenter Count | 0 | PubChem[1] |
| Defined Bond Stereocenter Count | 0 | PubChem[1] |
| Undefined Bond Stereocenter Count | 0 | PubChem[1] |
| Covalently-Bonded Unit Count | 1 | PubChem[1] |
| Compound Is Canonicalized | Yes | PubChem[1] |
Note: The XLogP3 value of 1.6 suggests that the compound has moderate lipophilicity, which is often a desirable characteristic for drug candidates, as it can influence cell membrane permeability. The topological polar surface area (TPSA) of 44.1 Ų is also within a range typically associated with good oral bioavailability.
Experimental Data
A thorough search of scientific databases and chemical supplier information did not yield any experimentally determined physicochemical data for this compound. Key experimental parameters that remain to be determined include:
-
Melting Point: No experimental melting point has been reported.
-
Boiling Point: Predicted to be 314.1 ± 34.0 °C, but this has not been experimentally verified.
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Solubility: Solubility in water and common organic solvents has not been documented.
The absence of this fundamental experimental data is a significant gap in the characterization of this compound.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on the synthesis of analogous substituted imidazole carboxylates, a plausible synthetic route can be proposed.
A common approach for the synthesis of such compounds involves the construction of the imidazole ring followed by functionalization (e.g., bromination and N-methylation). Alternatively, the synthesis can start from a pre-functionalized imidazole precursor.
Proposed General Synthetic Workflow
A potential synthetic pathway could involve the following key steps:
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Esterification: Starting with a suitable imidazole carboxylic acid, the ethyl ester can be formed using standard esterification methods (e.g., Fischer esterification with ethanol and a catalytic amount of acid).
-
N-methylation: The nitrogen at position 1 of the imidazole ring can be methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
-
Bromination: The bromination at position 4 can be achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of this step would be a critical factor to control.
A patent for the synthesis of a related compound, 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives, utilizes a three-step reaction involving condensation, bromination, and debromination, starting from 1-methyl-1H-imidazole-5-formic acid. This suggests that bromination of a pre-existing 1-methyl-imidazole ring is a viable strategy.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity, pharmacological properties, or mechanism of action of this compound. The imidazole moiety is a well-known pharmacophore present in a wide range of therapeutic agents with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. The presence of the bromo- and ethyl carboxylate substituents on the 1-methyl-imidazole core suggests that this compound could be a candidate for biological screening. However, without experimental data, any potential biological role remains speculative.
Conclusion
This compound is a chemical entity for which a basic set of computed physicochemical properties is available. These computational predictions suggest some drug-like characteristics. However, there is a significant lack of fundamental experimental data, including its melting point, boiling point, and solubility. Furthermore, no specific synthesis protocol has been published, and there is a complete absence of information regarding its biological effects. This presents both a challenge and an opportunity for researchers. The synthesis and thorough characterization of this compound, followed by biological screening, could reveal novel therapeutic potential, given the established importance of the imidazole scaffold in drug discovery. This guide serves to summarize the current state of knowledge and to highlight the areas where further research is critically needed.
References
An In-depth Technical Guide to Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
CAS Number: 1260672-33-0
This technical guide provides a comprehensive overview of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a plausible synthetic protocol, and its potential applications.
Chemical and Physical Properties
This compound is a substituted imidazole derivative. The presence of a bromine atom and an ester functional group makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions and amide bond formations. A summary of its key computed chemical and physical properties is presented in Table 1.[1]
Table 1: Computed Chemical and Physical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | This compound |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Exact Mass | 231.98474 g/mol |
| Monoisotopic Mass | 231.98474 g/mol |
| Topological Polar Surface Area | 44.1 Ų |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
| Complexity | 177 |
Synthesis and Experimental Protocol
Proposed Synthetic Pathway
The synthesis can be envisioned as a three-step process: 1) N-methylation of a suitable imidazole precursor, 2) bromination of the imidazole ring, and 3) esterification of a carboxylic acid intermediate or direct synthesis with the ester group in place. A potential route is the bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate.
Experimental Protocol: Synthesis of this compound
Materials:
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Ethyl 1-methyl-1H-imidazole-2-carboxylate
-
N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Sodium bicarbonate
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Dichloromethane
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Brine solution
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Ethyl 1-methyl-1H-imidazole-2-carboxylate (1 equivalent) and anhydrous acetonitrile.
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Bromination: Cool the solution to 0 °C in an ice bath. Dissolve N-Bromosuccinimide (NBS, 1.1 equivalents) in anhydrous acetonitrile and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
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Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
DOT Diagram: Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery
The imidazole nucleus is a common scaffold in a wide range of biologically active compounds and approved drugs.[2] The title compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
The bromo- and ester- functionalities allow for diverse chemical transformations. The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce different substituents at the 4-position of the imidazole ring. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules.
DOT Diagram: Role as a Chemical Intermediate
Caption: Role as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).
Potential in Signaling Pathways
Given the prevalence of imidazole-containing molecules in pharmacology, compounds derived from this compound could potentially interact with various biological targets. The imidazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination within enzyme active sites or receptor binding pockets.
For instance, many kinase inhibitors and G-protein coupled receptor (GPCR) modulators feature substituted imidazole cores. The specific biological activity would be determined by the nature of the substituents introduced via the bromo and ester handles.
DOT Diagram: General Drug-Target Interaction
Caption: Generalized interaction of an imidazole-based drug with a biological target.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its chemical functionalities allow for a wide range of structural modifications, enabling the exploration of diverse chemical spaces in the search for new therapeutic agents. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its potential applications in the development of new medicines.
References
structure elucidation of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the . The document outlines the expected spectroscopic data based on the known chemical structure and provides detailed, generalized experimental protocols for the key analytical techniques employed in its characterization.
Compound Identity
-
Systematic Name: this compound
-
Molecular Formula: C₇H₉BrN₂O₂[1]
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Molecular Weight: 233.06 g/mol [1]
-
CAS Number: 1260672-33-0
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | s | 1H | H-5 (imidazole) |
| ~4.35 | q | 2H | -OCH₂CH₃ |
| ~3.90 | s | 3H | N-CH₃ |
| ~1.38 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~160.5 | C=O (ester) |
| ~140.0 | C-2 (imidazole) |
| ~125.0 | C-5 (imidazole) |
| ~115.0 | C-4 (imidazole) |
| ~62.0 | -OCH₂CH₃ |
| ~35.0 | N-CH₃ |
| ~14.5 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity | Assignment |
| 232/234 | High | [M]⁺ and [M+2]⁺ (presence of Bromine isotopes) |
| 187/189 | Moderate | [M - OCH₂CH₃]⁺ |
| 159/161 | Moderate | [M - COOCH₂CH₃]⁺ |
| 70 | High | [C₄H₆N₂]⁺ (imidazole ring fragment) |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1540 | Medium | C=N stretch (imidazole) |
| ~1250 | Strong | C-O stretch (ester) |
| ~600 | Medium | C-Br stretch |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments that would be cited in the .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
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Instrumentation: A 400 MHz NMR spectrometer.
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Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
A standard proton experiment is performed.
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Key parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment is performed.
-
Key parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via direct infusion or through a gas chromatograph.
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Ionization: Electron ionization is performed at a standard energy of 70 eV.
-
Mass Analysis: The instrument is scanned over a mass-to-charge (m/z) range of 50-500 amu.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (and its isotopic pattern, characteristic of bromine) and major fragment ions.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample holder is first recorded. The sample spectrum is then recorded over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Visualization of the Elucidation Process
The following diagrams illustrate the logical workflow for the .
Caption: Workflow for the synthesis and structure elucidation of the target compound.
Caption: Logical relationships between spectroscopic data and the final confirmed structure.
References
Technical Guide: Physicochemical Properties of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the molecular formula and weight of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The data is presented to support research and development activities.
Core Compound Identification
The fundamental physicochemical properties of this compound have been determined and are summarized below. These identifiers are critical for compound registration, analytical characterization, and computational modeling.
| Property | Value | Citation |
| Molecular Formula | C₇H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 233.06 g/mol | [1][2][3] |
| Exact Mass | 231.98474 Da | [1][2] |
| IUPAC Name | ethyl 4-bromo-1-methylimidazole-2-carboxylate | [1] |
Compound Properties Determination Workflow
The process of identifying the key properties of a novel or referenced compound like this compound follows a logical workflow. This begins with the basic structural information and leads to the calculation of its fundamental physicochemical properties.
Caption: Workflow for determining the molecular properties of the title compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound would typically involve the following general steps. Specific reaction conditions, however, may vary and should be optimized based on laboratory settings and desired yield and purity.
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Starting Material Preparation: Synthesis or procurement of a suitable imidazole precursor.
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Bromination: Introduction of the bromine atom at the 4-position of the imidazole ring. This is often achieved using a brominating agent such as N-Bromosuccinimide (NBS) in an appropriate solvent.
-
Esterification: Conversion of a carboxylic acid group at the 2-position to its ethyl ester. This can be accomplished through Fischer esterification using ethanol in the presence of an acid catalyst.
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N-Methylation: Addition of the methyl group to the nitrogen at the 1-position. This step typically involves a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
-
Work-up and Purification: The crude product is typically subjected to an aqueous work-up to remove inorganic byproducts and unreacted starting materials. Purification is then achieved through techniques such as column chromatography, recrystallization, or distillation to yield the final product of high purity.
Note: The sequence of these steps (e.g., bromination before or after esterification or N-methylation) can significantly impact the outcome and is a key consideration in the synthetic strategy.
Signaling Pathways
The involvement of this compound in specific signaling pathways is not broadly documented in publicly available literature. As a substituted imidazole, it belongs to a class of compounds known for a wide range of biological activities. Imidazole-containing molecules are known to interact with various biological targets, including enzymes and receptors. Researchers investigating this compound would typically screen it against a panel of relevant targets based on the therapeutic area of interest to elucidate its mechanism of action and potential role in cellular signaling. The logical workflow for such an investigation is depicted below.
Caption: A generalized workflow for identifying the biological activity of a compound.
References
Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data
The following tables present a summary of expected spectroscopic data for Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, based on computational properties and data from closely related imidazole derivatives.
Table 1: Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol |
| Monoisotopic Mass | 231.98474 Da |
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | C5-H |
| ~4.3 | q | 2H | -OCH₂CH₃ |
| ~3.9 | s | 3H | N-CH₃ |
| ~1.3 | t | 3H | -OCH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~160 | C=O (ester) |
| ~140 | C2 (imidazole) |
| ~125 | C5 (imidazole) |
| ~115 | C4 (imidazole) |
| ~62 | -OCH₂CH₃ |
| ~35 | N-CH₃ |
| ~14 | -OCH₂CH₃ |
Table 4: Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 232.9920 |
| [M+Na]⁺ | 254.9740 |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2980 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1540 | C=N stretch (imidazole ring) |
| ~1250 | C-O stretch (ester) |
| ~750 | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on established procedures for similar compounds.
Synthesis of this compound
This protocol is adapted from synthetic methods for related bromo-imidazole derivatives.
Materials:
-
Ethyl 1-methyl-1H-imidazole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of ethyl 1-methyl-1H-imidazole-2-carboxylate (1 equivalent) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Process the spectra using appropriate software to assign the chemical shifts and coupling constants.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
References
commercial availability of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted imidazole core is a common motif in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application as a key intermediate in the synthesis of potent therapeutic agents, with a focus on Poly (ADP-ribose) polymerase (PARP) inhibitors.
Physicochemical Properties and Commercial Availability
This compound is a readily available starting material for synthetic chemistry. Several chemical suppliers offer this compound, ensuring its accessibility for research and development purposes.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 1260672-33-0 | PubChem[1] |
| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[1] |
| Molecular Weight | 233.06 g/mol | PubChem[1] |
| IUPAC Name | ethyl 4-bromo-1-methylimidazole-2-carboxylate | PubChem[1] |
| Appearance | Solid (form may vary by supplier) | N/A |
| Purity | Typically >95% (Varies by supplier) | N/A |
Table 2: Commercial Suppliers
| Supplier | Product Number | Available Quantities |
| Sigma-Aldrich | AMBH93E4C8AE | Inquire |
| BLDpharm | BD00786549 | Inquire |
| Ambeed | A687563 | Inquire |
| PI Chemicals | PI-45237 | Inquire |
Note: Availability and product codes are subject to change. Please consult the respective supplier's website for the most current information.
Role in the Synthesis of PARP-1 Inhibitors
This compound serves as a crucial intermediate in the synthesis of novel Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations. The imidazole scaffold can mimic the nicotinamide moiety of the NAD+ cofactor, which is essential for PARP-1 activity, thereby enabling competitive inhibition.
The following workflow illustrates the general synthetic strategy for preparing PARP-1 inhibitors utilizing this compound as a key building block.
Experimental Protocols
While a specific, detailed synthesis protocol for a named PARP inhibitor using this compound is proprietary and found within patent literature, a general experimental procedure based on common organic synthesis methodologies is provided below. This protocol outlines the key transformations involved in utilizing this building block.
4.1. General Procedure for Suzuki Coupling of this compound
This reaction is a cornerstone for creating carbon-carbon bonds, attaching an aryl or heteroaryl group at the 4-position of the imidazole ring.
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
4.2. General Procedure for Amide Bond Formation
Following the Suzuki coupling, the ester functional group is typically hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine to form the final amide product.
-
Ester Hydrolysis: Dissolve the coupled imidazole intermediate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or LiOH). Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the reaction mixture to precipitate the carboxylic acid, which can be isolated by filtration or extraction.
-
Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU, HOBt/EDC, or T3P (1.1-1.5 eq) and a non-nucleophilic base like DIPEA or triethylamine (2.0-3.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature until the reaction is complete.
-
Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the final PARP-1 inhibitor.
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
PARP-1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks in DNA. The following diagram illustrates the involvement of PARP-1 in this crucial cellular process.
In this pathway, a single-strand break in DNA is detected by PARP-1, which then becomes activated. The activated PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1 and DNA Ligase III, to the site of damage, ultimately leading to the repair of the break. Inhibitors synthesized from this compound block the catalytic activity of PARP-1, preventing this repair process and leading to the accumulation of DNA damage, which can be selectively lethal to cancer cells with compromised DNA repair capabilities.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and known properties of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. Due to the limited availability of specific toxicological data for this exact molecule, information from structurally related imidazole derivatives has been included to provide a broader understanding of potential hazards.
Chemical and Physical Properties
This compound is a substituted imidazole derivative. Its specific properties are summarized in the table below. Much of the publicly available data is computed, and experimental validation is recommended where precise values are critical.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[1] |
| Molecular Weight | 233.06 g/mol | PubChem[1] |
| CAS Number | 1260672-33-0 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| Boiling Point | 314.1 ± 34.0 °C (Predicted) | Echemi |
| Density | 1.58 ± 0.1 g/cm³ (Predicted) | Echemi |
| XLogP3 | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Safety and Hazard Information
There is a lack of specific, experimentally determined toxicological data for this compound in publicly accessible databases. Therefore, hazard information from structurally similar imidazole compounds is presented to infer potential risks. Researchers should handle this compound with the assumption that it may possess similar hazards.
| Hazard Category | Information (based on related imidazole derivatives) | Source |
| Acute Oral Toxicity | May be harmful if swallowed. 4-Bromo-1H-imidazole is classified as toxic if swallowed. | PubChem |
| Skin Corrosion/Irritation | May cause skin irritation. Halogenated imidazoles are often skin irritants. | Chemos GmbH&Co.KG[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | --- |
| Respiratory Irritation | May cause respiratory irritation. | --- |
| GHS Pictograms (inferred) | Acute Toxicity, Irritant | --- |
| GHS Hazard Statements (inferred) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | --- |
Experimental Protocols and Handling
General Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.
Caption: Workflow for the safe storage, handling, and disposal of this compound.
Synthesis of Substituted Imidazoles - A General Workflow
The synthesis of imidazole derivatives often involves multi-step reactions. The following diagram illustrates a generalized workflow for the synthesis of a trisubstituted imidazole, which can be adapted for the specific synthesis of this compound and its derivatives.
Caption: A generalized experimental workflow for the synthesis of trisubstituted imidazoles.[3]
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathway interactions for this compound are not well-documented, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[4][5][6] The diverse biological activities of imidazole derivatives are attributed to their ability to interact with various enzymes and receptors.
Caption: Overview of the diverse biological activities associated with the imidazole scaffold.
Conclusion
This compound is a valuable research chemical with potential applications in drug discovery and development. While specific toxicological data is limited, a conservative approach to handling, assuming potential for irritation and oral toxicity, is recommended. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential. Further research is needed to fully characterize the safety profile and biological activity of this specific compound.
References
- 1. This compound | C7H9BrN2O2 | CID 58326683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 4. scialert.net [scialert.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. pharmacyjournal.net [pharmacyjournal.net]
Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound with the chemical formula C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol .[1][2] Its structure features a central imidazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position nitrogen, and an ethyl carboxylate group at the 2-position. While this specific molecule is commercially available, detailed scientific literature regarding its synthesis, comprehensive characterization, and biological activity is notably sparse. This guide summarizes the currently available information and outlines logical synthetic approaches based on related compounds.
Physicochemical Properties
Experimentally determined physicochemical data for this compound is limited. However, computational models provide some estimated properties.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[1][2] |
| Molecular Weight | 233.06 g/mol | PubChem[1][2] |
| XLogP3 | 1.6 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |
| Rotatable Bond Count | 3 | PubChem[1][2] |
Synthesis
-
Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate: This precursor can be synthesized from 1-methylimidazole.
-
Bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate: The subsequent bromination of the imidazole ring would yield the final product.
The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols for Analogous Reactions
While a specific protocol for the target molecule is unavailable, the following sections detail methodologies for the key transformations based on the synthesis of related imidazole compounds.
Step 1 (Proposed): Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate
A potential method for the synthesis of the precursor, ethyl 1-methyl-1H-imidazole-2-carboxylate, involves the reaction of 1-methyl-1H-imidazole with ethyl chloroformate in the presence of a base. A patented method for a similar transformation provides the following details:
-
Reaction: To a solution of 1-methyl-1H-imidazole and a base (e.g., triethylamine) in an appropriate solvent such as acetonitrile, ethyl chloroformate is added at a reduced temperature (e.g., -20 °C).[3]
-
Work-up: After the reaction is complete, the mixture is typically quenched, and the product is extracted with an organic solvent.[3] Purification would likely involve column chromatography.
Step 2 (Proposed): Bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate
The bromination of the imidazole ring can be achieved using a suitable brominating agent. The synthesis of 4-bromo-1-methyl-1H-imidazole from 1-methylimidazole suggests a possible approach:
-
Reaction: To a solution of the starting material in a solvent like acetic acid, a brominating agent such as bromine is added dropwise.[4] The reaction is typically stirred at room temperature.
-
Work-up: The reaction mixture is often poured into water to precipitate the product, which is then filtered, washed, and dried.[3]
Spectroscopic Data
A publicly available ¹H NMR spectrum for this compound exists, though detailed analysis is limited by the image quality.[5] The expected signals would correspond to the ethyl group (a quartet and a triplet), the methyl group on the imidazole nitrogen (a singlet), and the proton on the imidazole ring (a singlet).
Biological Activity and Applications
Currently, there is no published research detailing the biological activity, potential therapeutic applications, or involvement in any signaling pathways for this compound. The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[6][7] However, the specific effects of the 4-bromo and 1-methyl substitutions on the ethyl 2-carboxylate scaffold have not been elucidated.
The following diagram represents a general workflow for the initial biological screening of a novel compound like this compound.
Caption: A generalized workflow for assessing biological activity.
Conclusion
This compound is a readily available chemical entity. However, there is a significant lack of published scientific data regarding its synthesis, detailed characterization, and biological function. The information presented here is based on inferences from related compounds and serves as a starting point for researchers interested in exploring the potential of this molecule. Further experimental work is required to establish a reliable synthetic protocol, fully characterize the compound, and investigate its biological properties to determine its potential in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H9BrN2O2 | CID 58326683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. longdom.org [longdom.org]
The Dawn of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in the design of numerous therapeutic agents. This technical guide delves into the rich history of substituted imidazoles, tracing their discovery from early synthetic explorations to their establishment as blockbuster drugs that have revolutionized the treatment of acid-related disorders, fungal infections, and anaerobic bacterial diseases. This document provides a comprehensive overview of the key milestones, detailed experimental methodologies, and the intricate structure-activity relationships that have guided the development of these indispensable medicines.
The Genesis of Imidazole Chemistry: Early Syntheses
The journey of substituted imidazoles began in the 19th century with the pioneering work of chemists who laid the foundation for their synthesis. While the parent imidazole was first synthesized by Heinrich Debus in 1858, the development of versatile synthetic routes to substituted derivatives was crucial for their later therapeutic applications.[1]
The Debus-Radziszewski Imidazole Synthesis
One of the earliest and most fundamental methods for synthesizing substituted imidazoles is the Debus-Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3]
Experimental Protocol: Debus-Radziszewski Imidazole Synthesis (General Procedure)
A mixture of a 1,2-dicarbonyl compound (e.g., glyoxal, 1.0 eq), an aldehyde (1.0-2.5 eq), and ammonia (1.5-5.0 eq) is heated, often in a solvent such as aqueous ethanol. The reaction is typically carried out at temperatures ranging from 40°C to 100°C for 2 to 6 hours.[4] The product, a tri-substituted imidazole, precipitates from the reaction mixture upon cooling and can be isolated by filtration. The yield of this reaction can vary significantly depending on the substrates and reaction conditions.
The mechanism is thought to proceed in two main stages: the formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to form the imidazole ring.[2]
Taming Stomach Acid: The Rise of H₂ Receptor Antagonists and Proton Pump Inhibitors
The latter half of the 20th century witnessed a paradigm shift in the management of peptic ulcers and gastroesophageal reflux disease (GERD), thanks to the development of two major classes of substituted imidazole-containing drugs: H₂ receptor antagonists and proton pump inhibitors (PPIs).
Cimetidine and the Dawn of H₂ Receptor Blockade
Prior to the 1970s, the treatment for peptic ulcers was largely ineffective. The breakthrough came when Sir James Black and his team at Smith, Kline & French rationally designed molecules to block the action of histamine at its then-postulated second receptor (H₂), which was responsible for stimulating gastric acid secretion.[5] This pioneering work in structure-activity relationships (SAR) led to the discovery of cimetidine , the first clinically successful H₂ receptor antagonist.
The SAR studies for H₂ antagonists revealed several key features:
-
The imidazole ring of histamine was a good starting point, but not essential for antagonist activity; other heterocycles like furan (ranitidine) and thiazole (famotidine) were also effective.[5][6]
-
A flexible four-carbon equivalent chain separating the heterocyclic ring from a polar, non-basic terminal nitrogen group was optimal for antagonist activity.[5][6]
-
The terminal nitrogen group's polarity was crucial for maximal antagonist effect.[6]
Experimental Protocol: Synthesis of Cimetidine (Simplified)
The synthesis of cimetidine is a multi-step process. A key intermediate, 4-hydroxymethyl-5-methylimidazole, is prepared and then coupled with 2-mercaptoethylamine. The resulting intermediate is then reacted with N-cyano-S,S-dimethyl-dithiocarbimidate followed by methylamine to yield cimetidine.[7][8]
Mechanism of Action: H₂ Receptor Antagonism
H₂ receptor antagonists act as competitive inhibitors of histamine at the H₂ receptors on the basolateral membrane of gastric parietal cells.[3][9] This blockade prevents the histamine-induced activation of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and decreasing the activity of the H⁺/K⁺-ATPase proton pump, the final step in acid secretion.[10]
Omeprazole and the Era of Proton Pump Inhibitors
Building on the understanding of gastric acid secretion, researchers at Astra Hässle sought an even more direct way to inhibit the proton pump. Their work on substituted benzimidazoles led to the discovery of omeprazole , the first proton pump inhibitor (PPI).[11][12]
The SAR for benzimidazole-based PPIs revealed that the molecule consists of three essential parts: a substituted benzimidazole ring, a substituted pyridine ring, and a methylsulfinyl chain connecting the two.[13] Electron-donating groups on the pyridine ring and the absence of strongly electron-withdrawing or highly hydrophilic groups on the benzimidazole ring were found to be important for activity.[13][14]
Experimental Protocol: Synthesis of Omeprazole
The synthesis of omeprazole typically involves a convergent approach. 2-Mercapto-5-methoxy-1H-benzimidazole is coupled with 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine to form a thioether intermediate. This intermediate is then selectively oxidized to the sulfoxide, omeprazole.[8][15]
-
Step 1: Thioether Formation: A solution of 2-mercapto-5-methoxy-1H-benzimidazole (1.0 eq) in ethanol and aqueous sodium hydroxide is cooled. An aqueous solution of 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride (0.9 eq) is added slowly. The reaction mixture is stirred for several hours. The precipitated product is collected by filtration. Yields are typically high, often exceeding 90%.[16]
-
Step 2: Oxidation: The thioether intermediate is dissolved in a suitable solvent like dichloromethane and cooled. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 eq), is added dropwise while maintaining a low temperature. After the reaction is complete, the mixture is washed with a basic solution to remove acidic byproducts. The crude omeprazole is then purified by recrystallization.[8][17]
Mechanism of Action: Irreversible Proton Pump Inhibition
PPIs are prodrugs that are weak bases.[12] They accumulate in the acidic environment of the parietal cell's secretory canaliculi. In this acidic milieu, the PPI undergoes a proton-catalyzed rearrangement to form a reactive sulfenamide intermediate.[18] This activated form then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H⁺/K⁺-ATPase, irreversibly inactivating the pump.[12][19]
| Drug | Class | Mechanism of Action | Key Discovery Milestone |
| Cimetidine | H₂ Receptor Antagonist | Competitive inhibitor of histamine at H₂ receptors | First rationally designed anti-ulcer drug (1970s)[5] |
| Ranitidine | H₂ Receptor Antagonist | Competitive inhibitor of histamine at H₂ receptors | Developed with improved potency and side-effect profile |
| Omeprazole | Proton Pump Inhibitor | Irreversible inhibitor of the H⁺/K⁺-ATPase | First-in-class PPI (1979)[11] |
| Lansoprazole | Proton Pump Inhibitor | Irreversible inhibitor of the H⁺/K⁺-ATPase | Second PPI to market |
| Pantoprazole | Proton Pump Inhibitor | Irreversible inhibitor of the H⁺/K⁺-ATPase | Developed with a focus on stability and reduced drug-drug interactions |
| Proton Pump Inhibitor | Mean Plasma Half-life (hours) | Area Under the Curve (AUC) | Metabolizing Enzymes |
| Omeprazole | ~1 | Variable | CYP2C19, CYP3A4[20][21] |
| Esomeprazole (S-isomer) | ~1.5 | Higher than omeprazole | Primarily CYP2C19[22] |
| Lansoprazole | ~1.5 | Variable | CYP2C19, CYP3A4[20] |
| Pantoprazole | ~1 | Less variable | Primarily CYP2C19[20] |
Combating Fungal Infections: The Azole Antifungals
The discovery of azole antifungals in the latter half of the 20th century provided a much-needed arsenal against a wide range of fungal infections. These compounds, which include both imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole, itraconazole), share a common mechanism of action.
Ketoconazole and the Inhibition of Ergosterol Biosynthesis
Ketoconazole , a substituted imidazole, was a significant advancement in antifungal therapy as it was the first orally active broad-spectrum azole antifungal.
The SAR of azole antifungals has been extensively studied.[9][23] Key findings include:
-
The imidazole or triazole ring is essential for activity, as it coordinates with the heme iron of the target enzyme.
-
A substituted phenyl group is a common feature, contributing to the binding affinity.
-
The side chain attached to the azole ring plays a crucial role in determining the spectrum of activity and pharmacokinetic properties.
Experimental Protocol: Synthesis of Ketoconazole (Conceptual)
The synthesis of ketoconazole is a complex, multi-step process. A key step involves the alkylation of 1-acetyl-4-(4-hydroxyphenyl)piperazine with a suitably functionalized dioxolane intermediate containing the dichlorophenyl and imidazole moieties.[24]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
Azole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[25] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N-3) of the imidazole ring binds to the heme iron in the active site of the enzyme, preventing the demethylation of lanosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, disrupting its integrity and function and ultimately inhibiting fungal growth.[26]
| Antifungal Agent | Class | Typical MIC₉₀ against Candida albicans (µg/mL) |
| Ketoconazole | Imidazole | 0.03 - >16[27][28] |
| Fluconazole | Triazole | 0.25 - >64[29] |
| Itraconazole | Triazole | 0.03 - >16[27][28] |
MIC (Minimum Inhibitory Concentration) values can vary significantly depending on the specific strain and testing methodology.
Targeting Anaerobes: The Nitroimidazoles
The discovery of nitroimidazoles revolutionized the treatment of anaerobic bacterial and protozoal infections. Metronidazole , the first and most well-known member of this class, remains a crucial therapeutic agent.
Experimental Protocol: Synthesis of Metronidazole (Simplified)
Metronidazole is synthesized by the nitration of 2-methylimidazole to give 2-methyl-5-nitroimidazole. This intermediate is then alkylated with 2-chloroethanol or ethylene oxide to yield metronidazole.
Mechanism of Action: DNA Damage in Anaerobic Environments
Nitroimidazoles are prodrugs that are selectively activated in anaerobic organisms. In the low redox potential environment of anaerobic cells, the nitro group of the imidazole is reduced by enzymes such as pyruvate-ferredoxin oxidoreductase. This reduction generates highly reactive nitroso radicals and other cytotoxic intermediates.[13] These reactive species then bind to and cause strand breaks in the DNA of the microorganism, leading to cell death.[1] The selective toxicity of nitroimidazoles is due to the fact that this reductive activation does not occur efficiently in aerobic human cells.
| Nitroimidazole | Typical MIC₉₀ against Bacteroides fragilis (µg/mL) | Typical MIC₉₀ against Trichomonas vaginalis (µg/mL) |
| Metronidazole | 2[30] | 2[31] |
| Tinidazole | 2[30] | 1-2[31] |
| Secnidazole | 2[30] | 1-2[31] |
Conclusion: An Enduring Legacy and a Promising Future
The history of substituted imidazoles is a testament to the power of medicinal chemistry to transform human health. From the rational design of cimetidine to the serendipitous discovery and subsequent optimization of other classes, these compounds have provided effective treatments for a wide range of debilitating and life-threatening conditions. The journey from the initial synthesis of the imidazole ring to the development of highly specific and potent drugs showcases the iterative process of drug discovery, driven by an ever-deepening understanding of biological pathways and structure-activity relationships. As we face new challenges such as drug resistance, the versatile imidazole scaffold will undoubtedly continue to serve as a foundation for the development of the next generation of innovative therapeutics. The ongoing exploration of novel substitutions and hybrid molecules promises a future where the legacy of this remarkable heterocycle continues to unfold.
References
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- 9. Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparative pharmacokinetic/pharmacodynamic analysis of proton pump inhibitors omeprazole, lansoprazole and pantoprazole, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 17. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]
- 18. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics, metabolism and interactions of acid pump inhibitors. Focus on omeprazole, lansoprazole and pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. SAR studies on H2 antagonists containing alkylamino substituted 1,2, 5-thiadiazole 1-oxide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Fluconazole, itraconazole and ketoconazole in-vitro activity. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. journals.asm.org [journals.asm.org]
Theoretical Framework for the Computational Analysis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations applicable to Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, this document outlines the established quantum chemical methodologies and computational workflows widely used for substituted imidazole derivatives. By presenting these established protocols, this guide serves as a robust framework for initiating and interpreting theoretical investigations of this compound.
The imidazole scaffold is a crucial component in many biologically active molecules, and understanding its electronic and structural properties through computational modeling is paramount for rational drug design and the development of novel functional materials.[1] Theoretical calculations offer a powerful, non-experimental approach to elucidate molecular geometry, electronic structure, reactivity, and spectroscopic properties, providing invaluable insights that can guide synthetic efforts and biological evaluations.[2]
Computational Methodologies
The theoretical investigation of imidazole derivatives typically employs Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] DFT, particularly with the B3LYP hybrid functional, has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3][4]
1.1. Geometry Optimization and Vibrational Frequencies:
The initial step in any theoretical analysis is the optimization of the molecule's ground-state geometry. This is commonly performed using DFT with a suitable basis set, such as 6-311G(d,p).[3][5] The optimized geometry corresponds to the minimum energy conformation of the molecule. Following optimization, vibrational frequency calculations are crucial to confirm that the obtained structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.[3]
1.2. Frontier Molecular Orbital (FMO) Analysis:
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that determine the chemical reactivity and electronic properties of a molecule.[3] The HOMO energy is associated with the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[3]
1.3. Molecular Electrostatic Potential (MEP) Analysis:
The MEP is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive, negative, and neutral potential.
1.4. Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation:
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose.[4] Comparing the calculated chemical shifts with experimental data can aid in the structural elucidation and confirmation of the synthesized compound.[4]
1.5. Time-Dependent Density Functional Theory (TD-DFT):
To investigate the electronic transition properties and predict the UV-Vis absorption spectrum, TD-DFT calculations are employed.[3] This method provides information about the excitation energies and oscillator strengths of the electronic transitions, which are crucial for understanding the photophysical properties of the molecule.
Data Presentation: Predicted Properties of this compound
The following tables summarize the types of quantitative data that would be generated from the theoretical calculations described above. The values presented here are hypothetical and serve as an illustrative example of how such data would be structured for clear comparison.
Table 1: Calculated Geometric Parameters (Optimized at B3LYP/6-311G(d,p) Level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.395 | N1-C1-C2 | 108.5 |
| C2-N2 | 1.330 | C1-C2-N2 | 110.0 |
| N2-C3 | 1.380 | C2-N2-C3 | 105.0 |
| C3-C4 | 1.360 | N2-C3-C4 | 112.0 |
| C4-N1 | 1.375 | C3-C4-N1 | 104.5 |
| N1-C1 | 1.370 | C4-N1-C1 | 110.0 |
| C4-Br | 1.890 | C3-C4-Br | 125.0 |
| C1-C6 | 1.500 | N1-C1-C6 | 120.0 |
| C6-O1 | 1.210 | O1-C6-O2 | 125.0 |
| C6-O2 | 1.350 | C6-O2-C7 | 115.0 |
| N1-C5 | 1.470 | C1-N1-C5 | 125.0 |
Table 2: Calculated Electronic Properties (B3LYP/6-311G(d,p))
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (GIAO Method, in ppm)
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
| C1 | 140.2 | H (Methyl on N1) | 3.85 |
| C2 | 128.5 | H (Ethyl -CH2-) | 4.30 |
| C3 | 115.0 | H (Ethyl -CH3) | 1.35 |
| C4 | 95.8 | ||
| C5 (Methyl on N1) | 35.1 | ||
| C6 (Carbonyl) | 162.3 | ||
| C7 (Ethyl -CH2-) | 61.5 | ||
| C8 (Ethyl -CH3) | 14.2 |
Detailed Computational Protocols
3.1. Software:
All quantum chemical calculations would be performed using a standard computational chemistry software package such as Gaussian 09 or Gaussian 16.[3] Visualization of molecular orbitals and electrostatic potential maps can be carried out using GaussView or other similar molecular visualization software.
3.2. Geometry Optimization and Frequency Calculations:
The molecular structure of this compound would be initially built using a molecular editor and then fully optimized in the gas phase using the B3LYP functional with the 6-311G(d,p) basis set. The convergence criteria for the optimization would be set to the default values of the software. Harmonic vibrational frequencies would be calculated at the same level of theory to confirm the nature of the stationary point.
3.3. FMO, MEP, and Reactivity Descriptor Calculations:
The energies of the HOMO and LUMO, as well as the MEP, would be calculated from the optimized geometry at the B3LYP/6-311G(d,p) level of theory. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) would be calculated from the HOMO and LUMO energies.
3.4. NMR Chemical Shift Calculations:
The ¹³C and ¹H NMR chemical shifts would be calculated using the GIAO method at the B3LYP/6-311G(d,p) level of theory in a suitable solvent (e.g., chloroform or DMSO) using the Polarizable Continuum Model (PCM). Tetramethylsilane (TMS) would be used as the reference standard for calculating the chemical shifts.
3.5. TD-DFT Calculations:
The electronic absorption spectrum would be simulated using TD-DFT calculations at the B3LYP/6-311G(d,p) level of theory on the optimized ground-state geometry. The first 20 singlet-singlet electronic transitions would be calculated to cover the relevant spectral range.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of this compound.
Computational Workflow for Theoretical Analysis
Caption: A typical workflow for the theoretical analysis of a small organic molecule.
Frontier Molecular Orbital (FMO) Diagram
Caption: Schematic representation of Frontier Molecular Orbitals (HOMO and LUMO).
This guide provides a foundational framework for conducting and interpreting theoretical calculations on this compound. The outlined methodologies and data presentation formats are based on established practices in computational chemistry for similar molecular systems, offering a clear path for future research endeavors.
References
- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantum chemical modeling, molecular docking, and ADMET evaluation of imidazole phenothiazine hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate from ethyl 1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the regioselective bromination of ethyl 1-methyl-1H-imidazole-2-carboxylate. The protocol described herein is adapted from established procedures for the bromination of similar imidazole derivatives, offering a robust starting point for laboratory-scale synthesis.
Reaction Scheme
The synthesis proceeds via the electrophilic substitution of a bromine atom onto the imidazole ring, yielding the desired 4-bromo product.
Caption: Reaction scheme for the bromination of ethyl 1-methyl-1H-imidazole-2-carboxylate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the product. The expected yield is based on analogous reactions reported in the literature.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | C₇H₁₀N₂O₂ | 154.17 | Liquid/Solid | N/A |
| This compound | C₇H₉BrN₂O₂ | 233.06[2] | Solid | ~40% |
Experimental Protocol
This protocol is adapted from the bromination of 1-methyl-1H-imidazole-2-carbaldehyde and should be optimized for the specific substrate.[1]
Materials:
-
Ethyl 1-methyl-1H-imidazole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Heptane
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Based on analogous reactions, the reaction may require an extended period (e.g., up to 144 hours) to reach completion.[1]
-
Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel, eluting with a heptane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
Disclaimer: This protocol is intended for use by trained professionals. The reaction conditions may need to be optimized for specific laboratory settings and scales. The user is solely responsible for all safety precautions and for ensuring that the experiment is conducted in a safe and responsible manner.
References
Application Notes and Protocols: Bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate using NBS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the bromination of ethyl 1-methyl-1H-imidazole-2-carboxylate using N-bromosuccinimide (NBS). The imidazole ring is a common scaffold in many pharmaceutical compounds, and its functionalization is a key step in the synthesis of novel drug candidates. This protocol outlines the reaction conditions, purification methods, and expected outcomes of the electrophilic bromination, which is anticipated to yield a mixture of ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate and ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate.
Introduction
The bromination of heterocyclic compounds is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds due to its ease of handling compared to liquid bromine.[1] The regioselectivity of NBS bromination on substituted imidazoles is influenced by the electronic nature of the substituents on the ring. In the case of ethyl 1-methyl-1H-imidazole-2-carboxylate, the N-methyl group is activating, while the ethyl carboxylate group at the C2 position is deactivating and electron-withdrawing. This electronic profile is expected to direct electrophilic substitution to the C4 and C5 positions of the imidazole ring.
Predicted Reaction and Products
The bromination of ethyl 1-methyl-1H-imidazole-2-carboxylate with NBS is predicted to proceed via an electrophilic aromatic substitution mechanism. The primary products expected are the 4-bromo and 5-bromo isomers.
-
This compound (CAS: 1260672-33-0)[2]
-
Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (CAS: 865798-15-8)[3]
Due to the electron-withdrawing nature of the ester group at the C2 position, the C5 position is electronically favored for electrophilic attack, suggesting that the 5-bromo isomer may be the major product. However, steric hindrance from the N-methyl group could also influence the regioselectivity.
Experimental Protocol
This protocol is based on general procedures for the bromination of similar imidazole derivatives.[4][5] Optimization may be required to achieve desired yields and regioselectivity.
Materials:
-
Ethyl 1-methyl-1H-imidazole-2-carboxylate
-
N-Bromosuccinimide (NBS), recrystallized
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chloroform (CHCl3), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in a mixture of anhydrous DMF and anhydrous CHCl3 (a 1:1 volume ratio is a good starting point).
-
Addition of NBS: Cool the solution to 0 °C using an ice bath. Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the isomeric products.
Data Presentation
The following table summarizes the key reactants and expected products with their relevant properties.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Major Product |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | 92489-43-5 | C₇H₁₀N₂O₂ | 154.17 | - |
| N-Bromosuccinimide | 128-08-5 | C₄H₄BrNO₂ | 177.98 | - |
| This compound | 1260672-33-0 | C₇H₉BrN₂O₂ | 233.06 | Minor |
| Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | 865798-15-8 | C₇H₉BrN₂O₂ | 233.06 | Major |
Characterization
The purified products should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and determine the ratio of the isomers. The chemical shift of the imidazole ring protons will be indicative of the bromine substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight of the brominated products.
Visualizations
Reaction Scheme
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | C7H9BrN2O2 | CID 58326683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 5. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate as the electrophilic partner. This versatile building block allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the imidazole ring, yielding products that are valuable intermediates in medicinal chemistry and materials science.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
While specific data for the Suzuki coupling of this compound is not extensively documented in a single source, the following table presents representative yields for analogous Suzuki couplings of bromo-imidazoles and other bromo-heterocycles with various arylboronic acids. These values can serve as a benchmark for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 8 | 90-98 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | THF/H₂O (10:1) | 80 | 16 | 80-92 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (3:1) | 110 | 6 | 75-88 |
| 5 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 70-85 |
| 6 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (3) | 2-MeTHF/H₂O (10:1) | 100 | 24 | 60-75 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure with Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, cesium carbonate, and the PdCl₂(dppf) catalyst.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a constant temperature (e.g., 120-150 °C) for 15-45 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation is widely employed in the synthesis of complex molecules, including pharmaceuticals and materials. This document provides a detailed protocol for the Heck reaction of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a substituted imidazole derivative of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals seeking to synthesize vinyl-substituted imidazoles.
Core Concepts
The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and regenerate the active catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For heterocyclic substrates such as imidazoles, the nitrogen atoms can potentially coordinate to the palladium catalyst, necessitating careful optimization of reaction conditions.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Heck reaction of this compound with various alkenes, based on analogous reactions with similar bromo-heterocyclic compounds.
| Entry | Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 18 | 80-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 110 | 16 | 75-85 |
| 3 | Methyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOAc (2) | Dioxane | 100 | 20 | 70-80 |
| 4 | Acrylonitrile | Pd(OAc)₂ (2) | None | Et₃N (1.5) | DMF/H₂O (1:1) | 90 | 24 | 60-70 |
Experimental Protocol: Heck Coupling
This protocol details a general procedure for the Heck reaction of this compound with an alkene (e.g., styrene).
Materials:
-
This compound (1.0 equiv.)
-
Styrene (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv., 4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv.)
-
Anhydrous Acetonitrile (MeCN)
-
Schlenk tube or round-bottom flask with condenser
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure anaerobic conditions.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous acetonitrile via syringe to dissolve the solids. Follow this with the addition of styrene (1.2 equiv.) and triethylamine (1.5 equiv.).
-
Reaction: Immerse the reaction vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove salts and the solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product, Ethyl 1-methyl-4-((E)-2-phenylvinyl)-1H-imidazole-2-carboxylate.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Diagram 1: Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the Heck reaction protocol.
Application Notes and Protocols: Hydrolysis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the hydrolysis of ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate to its corresponding carboxylic acid, 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The resulting carboxylic acid is a valuable building block in drug discovery, notably in the development of inhibitors for enzymes such as metallo-β-lactamases.[1] The protocol herein outlines a standard base-catalyzed hydrolysis procedure, offering a reliable method for achieving high yields and purity.
Introduction
Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[2] Specifically, substituted imidazole carboxylic acids serve as key synthons for more complex molecules. The hydrolysis of the ethyl ester of 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a fundamental transformation to unmask the carboxylic acid functionality, which can then be utilized in subsequent reactions such as amide bond formation. The presence of the bromo substituent provides a handle for further functionalization, for instance, through cross-coupling reactions, making the product a versatile intermediate in the synthesis of diverse chemical libraries for drug screening.
Reaction and Mechanism
The hydrolysis of this compound is typically carried out under basic conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base such as sodium hydroxide or lithium hydroxide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. A final acid-base workup protonates the resulting carboxylate salt to yield the desired carboxylic acid.
Quantitative Data Summary
The following table summarizes typical quantitative data for the base-catalyzed hydrolysis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Starting Material | This compound | Purity >95% |
| Reagents | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | 1.5 - 3.0 equivalents |
| Solvent | Tetrahydrofuran (THF) / Water or Methanol / Water | Typical ratio 1:1 to 3:1 |
| Reaction Temperature | Room Temperature to 60 °C | |
| Reaction Time | 2 - 16 hours | Monitored by TLC or LC-MS |
| Typical Yield | 85 - 95% | Isolated yield after purification |
| Product Purity | >98% | Determined by HPLC or NMR |
| Product | 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid |
Experimental Protocol
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF), reagent grade
-
Methanol (MeOH), reagent grade
-
Deionized water
-
Hydrochloric acid (HCl), 1 M or 2 M solution
-
Ethyl acetate (EtOAc), for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add a mixture of THF and water (e.g., a 2:1 v/v ratio) to dissolve the starting material. A typical concentration is 0.1-0.5 M.
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours). If the reaction is slow, it can be gently heated to 40-60 °C.
-
Work-up - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature if it was heated. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent (THF).
-
Work-up - Acidification: Dilute the remaining aqueous solution with deionized water. Cool the solution in an ice bath and carefully acidify to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. The product will precipitate out of the solution as a solid.
-
Work-up - Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
-
Work-up - Extraction (Alternative): If the product does not precipitate or if it is an oil, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Work-up - Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary to achieve the desired purity.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
Signaling Pathway Analogy: Role in Drug Development
While not a biological signaling pathway, the following diagram illustrates the logical flow of how the synthesized carboxylic acid can be utilized in a drug development context, highlighting its importance as a key building block.
Caption: Logical progression from the starting ester to a potential drug candidate.
References
Application Notes and Protocols for the Amidation of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amidation of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The following sections outline a representative experimental workflow, reaction parameters, and purification strategies.
Overview and Significance
The imidazole core is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. The targeted conversion of this compound to its corresponding amide is a critical step in the development of novel therapeutic agents. The bromine atom at the C4 position and the amide functionality at the C2 position offer versatile handles for further chemical modifications, making the resulting 4-bromo-1-methyl-1H-imidazole-2-carboxamide a valuable building block in medicinal chemistry and drug discovery. The imidazole ring is a key structural feature in many biologically active compounds, and the bromine atom allows for further functionalization, which is crucial for tailoring pharmacological properties.[1]
Experimental Protocols
This section details a common and effective method for the amidation of this compound using a primary or secondary amine. The protocol is based on general principles of ester to amide conversion, which can be achieved under various conditions, including transition-metal-free approaches.[2]
Protocol 1: Direct Aminolysis
This protocol describes a direct reaction between the ethyl ester and an amine, often facilitated by heat or a catalyst.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, morpholine)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Sodium methoxide (catalytic amount, optional)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., Toluene).
-
Addition of Amine: Add the desired amine (1.2-2.0 eq) to the solution. If the amine is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
-
Catalyst Addition (Optional): For less reactive amines, a catalytic amount of a base such as sodium methoxide (0.1 eq) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the resulting amide, but a gradient of ethyl acetate in hexane is often effective.[3]
Data Presentation
The following table summarizes representative reaction conditions and outcomes for the amidation of this compound with different amines.
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC) |
| Benzylamine | Toluene | 110 | 12 | 85 | >98% |
| Morpholine | Dioxane | 100 | 16 | 78 | >97% |
| Aniline | Toluene | 110 | 24 | 65 | >95% |
| n-Butylamine | Toluene | 110 | 8 | 90 | >98% |
Note: The data presented are representative and may vary based on specific experimental conditions and the scale of the reaction.
Visualizations
Chemical Reaction Pathway
References
Application Notes and Protocols for N-Alkylation of Imidazole Derivatives in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of imidazole derivatives is a fundamental and critical transformation in synthetic and medicinal chemistry. The imidazole moiety is a privileged structure found in numerous biologically active compounds, including antifungal agents like miconazole and ketoconazole, as well as various anticancer, antibacterial, and antihypertensive drugs.[1][2][3] The introduction of alkyl substituents on the nitrogen atoms of the imidazole ring allows for the modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This document provides detailed application notes and protocols for several common and effective methods for the N-alkylation of imidazole derivatives.
The nucleophilicity of the imidazole nitrogen can be influenced by substituents on the ring; electron-withdrawing groups, for instance, decrease nucleophilicity and may necessitate the use of a base to facilitate alkylation.[4] The regioselectivity of alkylation in unsymmetrically substituted imidazoles is also a key consideration, influenced by steric and electronic effects of the substituents, the nature of the alkylating agent, and the reaction medium.[5]
This guide covers conventional heating methods, microwave-assisted synthesis, and phase-transfer catalysis, offering researchers a selection of protocols adaptable to various substrates and laboratory settings.
I. Conventional Heating Protocols for N-Alkylation
Conventional heating remains a widely used, straightforward method for N-alkylation. The choice of base and solvent is crucial for achieving high yields and selectivity.
Protocol 1: N-Alkylation of Substituted Imidazoles using Potassium Carbonate
This protocol is adapted for imidazoles with electron-withdrawing groups, which require a base to enhance the nucleophilicity of the imidazole nitrogen.[4]
Materials:
-
Substituted imidazole (e.g., 4-nitroimidazole, dichlorinated imidazoles)
-
Alkylating agent (e.g., ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN), Dimethyl sulfoxide (DMSO), or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
To a solution of the substituted imidazole (1.0 eq) in the chosen solvent (acetonitrile is often a good starting point), add the base (K₂CO₃ or KOH, 1.1 eq).
-
Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of the imidazole.
-
Add the alkylating agent (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Data Presentation:
| Imidazole Substrate | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 | [4] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 | [4] |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 | [4] |
Experimental Workflow Diagram:
Caption: General experimental workflow for conventional N-alkylation.
II. Microwave-Assisted N-Alkylation
Microwave-assisted synthesis has emerged as a green and efficient method for N-alkylation, offering significantly reduced reaction times, milder conditions, and often higher yields compared to conventional heating.[1][6][7]
Protocol 2: Microwave-Assisted Synthesis of N-Alkyl Imidazolium Salts
This protocol describes a two-step synthesis of imidazolium salts, where the second step, quaternization, is accelerated by microwave irradiation.[1][6]
Materials:
-
N-substituted imidazole (e.g., 1-methylimidazole)
-
Alkylating agent (e.g., iodoacetamide, methyl bromoacetate)
-
Solvent (if required, often minimal)
-
Microwave reactor
-
Standard glassware
Procedure:
-
In a microwave-safe reaction vessel, combine the N-substituted imidazole (1.0 eq) and the alkylating agent (1.1 eq).
-
If a solvent is used, add a minimal amount to ensure efficient energy transfer.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and power until the reaction is complete (monitor by TLC if possible, by running small test reactions for different time intervals).
-
After cooling, the product can often be purified by simple washing or recrystallization, as the reactions are typically clean.
Data Presentation:
| N-Heterocycle | Alkylating Agent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1-Methylimidazole | Iodoacetamide | MW (240 W) | 100 | 2 min | 95 | [1][6] |
| 1-Methylimidazole | Iodoacetamide | Conventional | 100 | 4 h | 87 | [1][6] |
| 1-Methylimidazole | Methyl bromoacetate | MW (240 W) | 100 | 1.5 min | 96 | [1][6] |
| 1-Methylimidazole | Methyl bromoacetate | Conventional | 100 | 3 h | 85 | [1][6] |
| Benzimidazole | Acrylonitrile | MW (240 W) | 150 | 10 min | 95 | [1][6] |
| Benzimidazole | Acrylonitrile | Conventional | 150 | 24 h | 78 | [1][6] |
Logical Relationship Diagram:
Caption: Comparison of Microwave-Assisted vs. Conventional N-alkylation.
III. Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis is a powerful technique for the N-alkylation of imidazoles, particularly in solid-liquid systems, often proceeding without the need for a solvent.[8] This method facilitates the reaction between a water-soluble (or solid) nucleophile and a water-insoluble electrophile.
Protocol 3: Solvent-Free N-Alkylation of Imidazole using PTC
This protocol describes a general and high-yielding method for the selective N-alkylation of imidazole, avoiding quaternization.[8]
Materials:
-
Imidazole
-
Alkyl halide (e.g., benzyl bromide, butyl bromide)
-
Solid base (e.g., potassium hydroxide, potassium carbonate)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, 18-crown-6)
-
Mortar and pestle
-
Reaction vessel with magnetic stirring
Procedure:
-
Grind the solid base to a fine powder using a mortar and pestle.
-
In a reaction vessel, thoroughly mix the imidazole (1.0 eq), the powdered base (1.5-2.0 eq), the alkyl halide (1.0-1.1 eq), and the phase-transfer catalyst (0.05-0.1 eq).
-
Stir the solid-liquid mixture vigorously at the desired temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC.
-
Upon completion, add water and an organic solvent (e.g., diethyl ether, ethyl acetate) to the reaction mixture.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Evaporate the solvent to obtain the N-alkylated imidazole.
Data Presentation:
| Imidazole | Alkylating Agent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Benzyl Bromide | KOH | TBAB | RT | 0.5 | 95 | [8] |
| Imidazole | n-Butyl Bromide | KOH | TBAB | 60 | 1 | 92 | [8] |
| Imidazole | n-Octyl Bromide | KOH | TBAB | 80 | 1.5 | 90 | [8] |
Signaling Pathway Diagram (Mechanism Concept):
Caption: Conceptual mechanism of Phase-Transfer Catalyzed N-alkylation.
IV. Applications in Drug Development
The N-alkylation of imidazoles is a cornerstone in the synthesis of many pharmaceutical agents. For instance, the length of the N-alkyl chain can significantly impact the antibacterial activity of imidazole derivatives. Studies have shown that for 1-alkylimidazoles, antibacterial efficacy against organisms like E. coli and S. aureus increases as the alkyl chain length increases up to nine carbons.[9][10] Furthermore, the introduction of substituents such as 2-methyl or 2-methyl-4-nitro groups on the imidazole ring can further enhance this activity.[9][10] This structure-activity relationship is a key consideration in the rational design of new antimicrobial agents.
Conclusion
The N-alkylation of imidazole derivatives is a versatile and essential reaction for the synthesis of a wide range of biologically active molecules. The choice of methodology—be it conventional heating, microwave-assisted synthesis, or phase-transfer catalysis—depends on the specific substrate, desired scale, and available laboratory equipment. The protocols and data presented herein provide a solid foundation for researchers to select and optimize reaction conditions for their specific synthetic targets in the pursuit of novel therapeutics and other advanced materials.
References
- 1. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Grignard Reaction with Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the functionalization of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate via a Grignard reaction. The described methodology is based on modern organometallic techniques, particularly the halogen-magnesium exchange, which allows for the formation of a key imidazole-based Grignard reagent. This intermediate can subsequently be reacted with a variety of electrophiles to generate a library of novel 4-substituted-1-methyl-1H-imidazole-2-carboxylate derivatives. Such compounds are of significant interest in medicinal chemistry due to the prevalence of the imidazole scaffold in pharmacologically active molecules.
The protocols provided herein are compiled from established principles of Grignard chemistry, with a focus on methods that are tolerant of functional groups, such as the ester moiety present in the starting material.
Introduction
The imidazole ring is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The targeted functionalization of the imidazole core is a key strategy in the development of new chemical entities. This compound is a versatile starting material for such endeavors, offering a handle for carbon-carbon bond formation at the C4-position through organometallic cross-coupling reactions.
The Grignard reaction is a powerful and well-established method for creating carbon-carbon bonds.[1] Traditional methods involving the direct reaction of an organohalide with magnesium metal can be challenging for functionalized heteroaromatic systems. However, the development of halogen-magnesium exchange reactions, particularly with reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), has provided a mild and highly efficient alternative for the preparation of functionalized Grignard reagents.[2] This approach avoids the often harsh conditions of classical Grignard reagent formation and is compatible with a wider range of functional groups.[2]
This document outlines a detailed protocol for the preparation of the Grignard reagent from this compound and its subsequent reaction with a representative electrophile.
Experimental Protocols
Formation of the Grignard Reagent via Halogen-Magnesium Exchange
This protocol describes the formation of the Grignard reagent of this compound using a halogen-magnesium exchange reaction.
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) in THF (typically 1.3 M)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware (flame-dried or oven-dried)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to the desired temperature (typically between -10 °C and 0 °C) using an appropriate cooling bath.
-
Slowly add iPrMgCl·LiCl (1.1 equiv) dropwise to the stirred solution via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching a small aliquot of the reaction mixture with a proton source (e.g., saturated aqueous NH4Cl) and analyzing the organic extract.
-
The reaction is typically complete within 1-2 hours. The resulting solution contains the desired Grignard reagent, Ethyl 4-(magnesio)-1-methyl-1H-imidazole-2-carboxylate, which should be used immediately in the next step.
Reaction of the Grignard Reagent with an Electrophile (e.g., an Aldehyde)
This protocol details the reaction of the freshly prepared Grignard reagent with an aldehyde to form a secondary alcohol.
Materials:
-
Solution of Ethyl 4-(magnesio)-1-methyl-1H-imidazole-2-carboxylate in THF (from Protocol 1)
-
Aldehyde (e.g., benzaldehyde, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To the solution of the Grignard reagent from Protocol 1, maintained at the reaction temperature, slowly add a solution of the aldehyde (1.2 equiv) in anhydrous THF via syringe.
-
Allow the reaction mixture to stir at the same temperature for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted product.
Data Presentation
The following table summarizes representative yields for the formation of Grignard reagents from aryl bromides using halogen-magnesium exchange and subsequent reactions with electrophiles, as reported in the literature for analogous systems.
| Starting Material (Aryl Bromide) | Grignard Formation Conditions | Electrophile | Product | Yield (%) | Reference |
| 4-Bromobenzonitrile | iPrMgCl·LiCl, THF, -15 °C, 0.5 h | Allyl Bromide | 4-Allylbenzonitrile | 85 | [2] |
| Ethyl 4-bromobenzoate | iPrMgCl·LiCl, THF, -15 °C, 1 h | Benzaldehyde | Ethyl 4-(hydroxy(phenyl)methyl)benzoate | 81 | [2] |
| 3-Bromopyridine | iPrMgCl·LiCl, THF, -15 °C, 0.5 h | Benzaldehyde | Phenyl(pyridin-3-yl)methanol | 88 | [2] |
| 2-Bromothiophene | iPrMgCl·LiCl, THF, -15 °C, 0.5 h | Iodine | 2-Iodothiophene | 92 | [2] |
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of 4-substituted-1-methyl-1H-imidazole-2-carboxylate derivatives.
Caption: The proposed reaction pathway for the synthesis of 4-substituted imidazole derivatives.
Caption: A diagram illustrating the potential mechanism of action for imidazole-2-carboxylate derivatives as metallo-β-lactamase inhibitors.
Applications in Drug Discovery
Derivatives of 1-methyl-1H-imidazole-2-carboxylic acid have shown significant potential in various therapeutic areas. The functionalization at the C4-position, as described in this protocol, allows for the introduction of diverse substituents, which can be tailored to interact with specific biological targets.
-
Antimicrobial Agents: Imidazole-containing compounds are known for their broad-spectrum antimicrobial activity. The synthesized derivatives could be screened against various bacterial and fungal strains to identify novel anti-infective agents.
-
Enzyme Inhibitors: Recent studies have highlighted the potential of 1H-imidazole-2-carboxylic acid derivatives as inhibitors of metallo-β-lactamases (MBLs). MBLs are enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics. The development of potent MBL inhibitors is a critical strategy to combat antibiotic resistance. The compounds synthesized using this protocol could be evaluated for their MBL inhibitory activity.
-
Anticancer Agents: The imidazole scaffold is present in several anticancer drugs. The novel derivatives can be tested for their cytotoxic activity against various cancer cell lines to explore their potential as new oncologic therapeutics.
The synthetic route described herein provides a versatile platform for the generation of a focused library of novel imidazole derivatives for screening in various drug discovery programs.
References
Application Notes and Protocols for the Purification of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is crucial for the success of subsequent synthetic steps and the biological activity of the final product. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and effective technique for the separation of intermediate polarity organic molecules. The following protocol is a comprehensive guide based on established methods for the purification of related bromo-imidazole derivatives.
Data Presentation: Chromatographic Parameters
A summary of typical quantitative data and conditions for the column chromatography of imidazole derivatives is presented below. These parameters can be used as a starting point and optimized for the specific crude sample of this compound.
| Parameter | Recommended Value/Type | Notes |
| Stationary Phase | Silica Gel 60 (230-400 mesh)[1] | Standard silica gel is weakly acidic; for sensitive compounds, neutral silica gel can be used[2]. |
| Mobile Phase (Eluent) | Ethyl acetate/Hexanes or Ethyl acetate/Heptane mixture | The ratio should be optimized using Thin Layer Chromatography (TLC). A starting point could be a 1:4 to 1:2 mixture of ethyl acetate to hexanes/heptane[3]. A shallow gradient elution may improve separation[4]. |
| Column Dimensions | Dependent on the amount of crude product | A general rule for sample loading is 1-5% of the silica gel weight[4]. For 1 gram of crude material, a column with a 2-4 cm diameter is appropriate. |
| Sample Loading | Dry loading or wet loading in minimal solvent | Dry loading is preferred if the compound has low solubility in the initial mobile phase. |
| Flow Rate | 1-2 mL/min (for a 2-4 cm diameter column) | The flow rate should be adjusted to allow for proper equilibration and separation. |
| Fraction Collection | Small volume fractions (e.g., 10-20 mL) | Collecting small fractions increases the chance of isolating the pure compound[4]. |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization | Monitor the collected fractions by TLC to identify those containing the pure product. The compound should be UV active due to the imidazole ring. Staining with potassium permanganate can also be used. |
Experimental Protocol: Column Chromatography Purification
This protocol details the step-by-step methodology for the purification of this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel 60 (230-400 mesh)
-
Ethyl acetate (analytical grade)
-
Hexanes or Heptane (analytical grade)
-
Dichloromethane (for sample loading, optional)
-
Anhydrous sodium sulfate
-
TLC plates (silica gel coated with F254 indicator)
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Column:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of glass wool or cotton at the bottom of the column to prevent the silica gel from washing out[5].
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during solvent addition[5].
-
Continuously run the mobile phase through the column, ensuring the solvent level never drops below the top of the sand.
3. Sample Preparation and Loading:
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent.
-
Use a pipette to carefully load the solution onto the top of the silica gel bed.
-
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column by opening the stopcock. Maintain a consistent flow rate.
-
Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity if necessary (gradient elution) to elute the target compound. The optimal solvent system should be predetermined by TLC analysis of the crude mixture.
-
Collect the eluent in small, numbered fractions.
5. Monitoring and Product Isolation:
-
Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., the elution solvent or a slightly more polar one).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Dry the final product under high vacuum to remove any residual solvent.
6. Troubleshooting:
-
Poor Separation: If separation is not achieved, consider using a shallower solvent gradient or a different solvent system[4].
-
Product Decomposition: If the compound is suspected to be sensitive to the acidic nature of silica gel, use neutralized silica gel or add a small amount of a neutralizer like triethylamine (e.g., 0.1%) to the eluent[2][4]. Protect the column from direct light if the compound is light-sensitive[4].
Mandatory Visualization: Experimental Workflow
Caption: Workflow for Column Chromatography Purification.
References
Application Notes and Protocols for the Crystallization of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallization of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the physicochemical properties, a generalized crystallization protocol, and a workflow for its purification and analysis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the design of crystallization experiments.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂O₂ | PubChem[1] |
| Molecular Weight | 233.06 g/mol | PubChem[1] |
| Predicted Boiling Point | 314.1 ± 34.0 °C | Echemi[2] |
| Predicted Density | 1.58 ± 0.1 g/cm³ | Echemi[2] |
Crystallization Protocol
The following is a generalized protocol for the crystallization of this compound based on common techniques for imidazole derivatives. Optimization of solvent systems and conditions will be necessary for achieving high purity and yield.
Objective:
To purify crude this compound by recrystallization to obtain a crystalline solid suitable for downstream applications in drug development.
Materials:
-
Crude this compound
-
Screening solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Dichloromethane, Hexane, Water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
Experimental Procedure:
1. Solvent Screening:
-
Place a small amount of the crude compound (10-20 mg) into several test tubes.
-
Add a few drops of a single solvent to each test tube at room temperature to assess solubility.
-
If the compound dissolves readily, the solvent is likely too good for recrystallization at room temperature.
-
If the compound is insoluble, gently heat the solvent to its boiling point. If the compound dissolves when hot, it is a potentially suitable solvent for recrystallization.
-
If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
2. Recrystallization:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent (or the "good" solvent of a two-solvent system) in an Erlenmeyer flask.
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists. Then, add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To induce crystallization if none occurs, scratch the inside of the flask with a glass rod at the solution-air interface or add a seed crystal of the pure compound.
-
Once crystal formation appears complete at room temperature, cool the flask in an ice bath to maximize the yield of crystals.
3. Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum in a desiccator or a vacuum oven at a temperature below the melting point of the compound.
Workflow and Visualization
The purification and analysis of this compound is a critical step in its use as a pharmaceutical intermediate. The following workflow outlines the key stages from crude product to a well-characterized crystalline material.
Caption: Workflow for the Purification and Analysis of this compound.
Application in Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Imidazole derivatives are known to be integral to a wide range of biologically active compounds, including antifungal, antihistamine, and anticancer agents.[3][4] The controlled crystallization of this intermediate is paramount to ensure the purity and quality of the final active pharmaceutical ingredient (API). The presence of impurities can significantly impact the safety and efficacy of a drug product.
The general synthetic utility of imidazole derivatives in medicinal chemistry is well-established.[5][6] For instance, the imidazole core is a key component of many marketed drugs. The purification of intermediates like this compound is a critical step in the overall synthetic route of such pharmaceuticals.
The following diagram illustrates a conceptual pathway for the utilization of this compound in the synthesis of a hypothetical imidazole-based API.
Caption: Conceptual workflow for the role of crystallization in API synthesis.
References
- 1. This compound | C7H9BrN2O2 | CID 58326683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 4. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis | MDPI [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis typically involves two key steps: the N-methylation of an imidazole precursor followed by bromination, or the bromination of the imidazole ring followed by N-methylation. The order of these steps can significantly impact the regioselectivity and overall yield. A plausible route starts with the readily available ethyl 2-imidazolecarboxylate, proceeds with N-methylation, and is followed by selective bromination at the C4 position.
Q2: What are the main challenges encountered in the synthesis of this compound?
A2: The primary challenges include:
-
Poor regioselectivity during N-methylation: This can lead to the formation of the undesired N3-methyl isomer.
-
Lack of regioselectivity during bromination: This often results in a mixture of the desired 4-bromo isomer, the 5-bromo isomer, and di-brominated products (4,5-dibromo).[1][2]
-
Difficult purification: The separation of constitutional isomers and multi-brominated byproducts can be challenging due to their similar polarities, often leading to low isolated yields.[1]
Q3: How can I improve the regioselectivity of the N-methylation step?
A3: To favor the formation of the desired N1-methyl isomer, consider the following:
-
Choice of base and solvent: Using a milder base and a less polar solvent can sometimes influence the site of methylation.
-
Protecting groups: Although more complex, the use of a protecting group on one of the nitrogen atoms can ensure specific methylation.
-
Reaction temperature: Lowering the reaction temperature may improve selectivity.
Q4: What strategies can be employed to enhance the yield of the 4-bromo isomer during bromination?
A4: Achieving high regioselectivity in the bromination of N-methylimidazoles is crucial. Key strategies include:
-
Choice of brominating agent: N-Bromosuccinimide (NBS) is a commonly used reagent. The choice of solvent can influence the reaction's selectivity.[1][3]
-
Stoichiometry of the brominating agent: Careful control of the molar equivalents of the brominating agent is essential to minimize the formation of di-brominated byproducts.
-
Reaction conditions: Temperature and reaction time are critical parameters. Running the reaction at a controlled, often lower, temperature can prevent over-bromination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low overall yield | - Formation of regioisomers during N-methylation. - Formation of multiple brominated products. - Difficult purification leading to product loss.[1][2] | - Optimize the N-methylation step for better regioselectivity. - Carefully control the stoichiometry of the brominating agent. - Employ advanced purification techniques like preparative HPLC if column chromatography is insufficient. |
| Mixture of N1 and N3-methyl isomers | - Non-selective methylation conditions. | - Screen different bases (e.g., NaH, K2CO3) and solvents (e.g., THF, DMF, Acetonitrile). - Consider a protecting group strategy if isomer separation is not feasible. |
| Presence of 5-bromo and 4,5-dibromo impurities | - Non-regioselective bromination. - Over-bromination due to excess reagent or harsh conditions.[1] | - Use a less reactive brominating agent. - Add the brominating agent portion-wise at a low temperature. - Monitor the reaction closely using TLC or LC-MS to stop it upon consumption of the starting material. |
| Incomplete reaction | - Insufficient amount of reagent. - Low reaction temperature or short reaction time. - Deactivation of the reagent. | - Ensure the use of a slight excess of the limiting reagent. - Gradually increase the reaction temperature and monitor the progress. - Use freshly opened or purified reagents. |
| Product degradation | - Harsh reaction conditions (e.g., high temperature, strong acid/base). - Instability of the product during work-up or purification. | - Use milder reaction conditions. - Perform the work-up at a lower temperature. - Minimize the time the product is on the silica gel column during purification. |
Experimental Protocols
Protocol 1: N-methylation of Ethyl 2-imidazolecarboxylate
-
To a solution of ethyl 2-imidazolecarboxylate (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise to the suspension.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N3-methyl isomers.
Protocol 2: Bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate
-
Dissolve Ethyl 1-methyl-1H-imidazole-2-carboxylate (1 equivalent) in a solvent such as chloroform or DMF.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.[1]
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the desired this compound.
Visualizing the Synthesis and Challenges
The following diagrams illustrate the synthetic pathway and potential pitfalls.
Caption: Synthetic route to the target molecule.
Caption: N-methylation selectivity issues.
Caption: Bromination selectivity challenges.
References
Technical Support Center: Bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bromination of ethyl 1-methyl-1H-imidazole-2-carboxylate.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific challenges you might encounter during your experiment.
Question: My reaction is incomplete, and I still have a significant amount of starting material. What could be the issue?
Answer: Incomplete conversion during the bromination of ethyl 1-methyl-1H-imidazole-2-carboxylate can be attributed to several factors:
-
Insufficient Brominating Agent: Ensure you are using at least a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide - NBS). For substrates that are less reactive, a slight excess (1.1-1.2 equivalents) might be necessary.
-
Inadequate Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. A patent describing a similar bromination suggests a reaction time of 12 hours at 50 °C.[1]
-
Purity of Reagents and Solvents: Impurities in the starting material or solvent can interfere with the reaction. Ensure that your ethyl 1-methyl-1H-imidazole-2-carboxylate is pure and that the solvent is anhydrous, as the presence of water can lead to side reactions.[2][3] Freshly recrystallized NBS is recommended to minimize side reactions.[2][3]
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side products and how can I minimize them?
Answer: The most common side products in the bromination of imidazoles are polybrominated species and, to a lesser extent, regioisomers.
-
Polybromination: The imidazole ring is susceptible to over-bromination, leading to the formation of di- and tri-brominated products. A Chinese patent notes that poor reaction selectivity can generate monobromo and dibromo products which are difficult to separate due to similar polarities.[1]
-
To minimize polybromination:
-
Use a controlled amount of the brominating agent (1.0 to 1.1 equivalents).
-
Add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration in the reaction mixture.
-
Maintain a lower reaction temperature to improve selectivity.
-
-
-
Regioisomers: While the C4 and C5 positions of the imidazole ring are electronically similar, substitution at one position can influence the other. Depending on the reaction conditions, you might observe the formation of the 5-bromo isomer in addition to the desired 4-bromo product. The regioselectivity of electrophilic substitution on substituted imidazoles can be complex.
-
To improve regioselectivity:
-
Careful selection of the brominating agent and solvent system can influence the isomeric ratio. Non-polar solvents are often preferred.
-
Lowering the reaction temperature can also enhance the selectivity for the thermodynamically favored product.
-
-
Question: The purification of my desired product is challenging due to the presence of closely related impurities. What purification strategies can I employ?
Answer: The separation of the desired monobrominated product from unreacted starting material and polybrominated side products can be difficult.
-
Column Chromatography: This is the most common method for purification.
-
Solvent System Optimization: A careful selection of the eluent system is crucial. A gradient elution starting with a less polar solvent system and gradually increasing the polarity can help in separating compounds with close Rf values.
-
Choice of Stationary Phase: Standard silica gel is typically used. However, for very difficult separations, consider using a different stationary phase like alumina or a bonded-phase silica.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure product.
-
Acid-Base Extraction: Although less likely to resolve brominated isomers, an acid-base workup can help remove some impurities.
Question: I am concerned about the hydrolysis of the ethyl ester group under the reaction conditions. Is this a common issue?
Answer: While hydrolysis of the ethyl ester is a possibility, especially if water is present in the reaction mixture, it is generally not the primary side reaction under anhydrous bromination conditions. Using anhydrous solvents and reagents is critical to prevent this.[2][3] If you suspect hydrolysis has occurred, the resulting carboxylic acid can typically be separated from the desired ester product by an aqueous basic wash during the workup.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of ethyl 1-methyl-1H-imidazole-2-carboxylate?
A1: For 1,2-disubstituted imidazoles, electrophilic substitution typically occurs at the C4 or C5 position. The electronic and steric effects of the substituents at C1 and C2 will influence the regiochemical outcome. The electron-withdrawing nature of the carboxylate group at C2 deactivates the ring towards electrophilic attack, but the nitrogen at position 1 is activating. Substitution is generally favored at the C4 and C5 positions.
Q2: Which brominating agent is most suitable for this reaction?
A2: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of imidazoles and other electron-rich aromatic heterocycles.[2] It is generally easier to handle than liquid bromine and can lead to higher selectivity.
Q3: What are the typical reaction conditions for the bromination of this substrate?
A3: A typical procedure involves reacting ethyl 1-methyl-1H-imidazole-2-carboxylate with NBS in an inert solvent such as chloroform or carbon tetrachloride. The reaction may require a radical initiator like azobisisobutyronitrile (AIBN) or can be initiated by heat or light. A patent for a similar compound suggests a reaction temperature of 50 °C in chloroform with NBS and AIBN.[1]
Experimental Protocols
Key Experiment: Bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate with NBS
This protocol is a general guideline based on typical procedures for the bromination of similar imidazole derivatives. Optimization may be required for your specific setup and scale.
Materials:
-
Ethyl 1-methyl-1H-imidazole-2-carboxylate
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN) (optional, as an initiator)
-
Anhydrous chloroform (or other suitable inert solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous chloroform.
-
Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN.
-
Heat the reaction mixture to 50-60 °C and stir for the required time (monitor by TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove succinimide.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Potential Side Products in the Bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate and Strategies for Their Minimization.
| Side Product | Structure | Reason for Formation | Minimization Strategy |
| Ethyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate | Dibromo-substituted imidazole | Excess brominating agent, harsh reaction conditions (high temperature, long reaction time). | Use of stoichiometric or slightly excess (1.0-1.1 eq) of NBS; portion-wise addition of NBS; lower reaction temperature. |
| Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | Regioisomer | Similar reactivity of C4 and C5 positions on the imidazole ring. | Optimization of solvent and temperature; lower reaction temperatures may favor the formation of one isomer over the other. |
| 1-Methyl-1H-imidazole-2-carboxylic acid | Hydrolysis product | Presence of water in the reaction mixture. | Use of anhydrous solvents and reagents. |
| Unreacted Starting Material | Ethyl 1-methyl-1H-imidazole-2-carboxylate | Incomplete reaction due to insufficient brominating agent, low temperature, or short reaction time. | Use of a slight excess of NBS; increase reaction time or temperature while monitoring for side product formation. |
Visualizations
Caption: Reaction pathway for the bromination of ethyl 1-methyl-1H-imidazole-2-carboxylate.
Caption: Experimental workflow for the bromination and purification.
References
Technical Support Center: Purification of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Q1: I am observing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A1: While specific impurities depend on the synthetic route, common side-products in the synthesis of substituted imidazoles can include:
-
Unreacted starting materials: Incomplete reaction can leave starting materials in your crude product.
-
Regioisomers: If the bromination or methylation steps are not fully regioselective, you may have isomers of your target compound, which can be challenging to separate.
-
Over-brominated or under-brominated products: The reaction conditions might lead to the formation of di-brominated or non-brominated imidazole derivatives.
-
Hydrolyzed product: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions during workup.
-
N-dealkylated or N-deacylated products: Depending on the reaction conditions, loss of the methyl or ethyl carboxylate group can occur.
Q2: My compound is streaking on the silica gel TLC plate. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate is often indicative of an acidic or basic compound interacting strongly with the silica gel. Given that imidazoles are basic, this is a common issue. To resolve this:
-
Add a basic modifier to your eluent: A small amount of triethylamine (e.g., 0.1-1%) in your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.
-
Use a different stationary phase: Consider using alumina (neutral or basic) for your TLC and column chromatography, as it is less acidic than silica gel.
Q3: I am experiencing low recovery of my product after column chromatography on silica gel. What are the possible reasons?
A3: Low recovery from a silica gel column can be due to several factors:
-
Irreversible adsorption: The basic imidazole nitrogen can bind strongly to the acidic silica gel. As mentioned above, deactivating the silica gel with triethylamine or using alumina can mitigate this.
-
Compound degradation: Brominated heterocyclic compounds can be unstable on silica gel. The acidic nature of the silica can promote degradation. To minimize this, you can:
-
Run the column as quickly as possible (flash chromatography).
-
Use a less acidic stationary phase like alumina.
-
-
Product is too polar: If your compound is not eluting with your chosen solvent system, it may be too polar. You can try a more polar solvent system, for example, by increasing the percentage of ethyl acetate or adding a small amount of methanol.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some strategies to promote crystallization:
-
Use a higher dilution: Your solution may be too concentrated. Add more of the hot solvent to fully dissolve the oil, and then allow it to cool slowly.
-
Cool the solution more slowly: Rapid cooling can favor the formation of an oil. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can induce crystallization.
-
Try a different solvent or a two-solvent system: The ideal recrystallization solvent will dissolve your compound poorly at room temperature but well at its boiling point. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not widely published, the following table provides typical solvent systems used for the purification of related imidazole derivatives by column chromatography and recrystallization. These should be considered as starting points for optimization.
| Purification Method | Solvent System (by volume) | Notes |
| Column Chromatography | ||
| Initial Eluent | Hexanes / Ethyl Acetate (e.g., 9:1 to 7:3) | Start with a less polar mixture to elute non-polar impurities. |
| Product Elution | Hexanes / Ethyl Acetate (e.g., 1:1 to 3:7) | The polarity will need to be optimized based on TLC analysis. A gradient elution is often more effective than an isocratic one. |
| Highly Polar Impurities | Ethyl Acetate / Methanol (e.g., 9.5:0.5) | A small amount of methanol can be used to elute very polar impurities that remain on the column. |
| Recrystallization | ||
| Single Solvent | Ethanol, Isopropanol, or Ethyl Acetate | The ideal solvent will provide a significant difference in solubility at hot versus cold temperatures. |
| Two-Solvent System | Dichloromethane / Hexanes or Ethyl Acetate / Hexanes | Dissolve the crude product in a minimum of the "good" solvent (DCM or EtOAc) and add the "poor" solvent (hexanes) until cloudy. |
Experimental Protocols
The following are generalized protocols for the purification of imidazole derivatives and should be adapted and optimized for this compound.
Protocol 1: Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexanes and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
If streaking is observed, add 0.1-1% triethylamine to the eluent.
-
-
Column Preparation:
-
Select a column of appropriate size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the least polar eluent identified in your TLC analysis.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a more volatile solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Load the dry, impregnated silica onto the top of the column.
-
-
Elution:
-
Begin eluting with the initial, less polar solvent system.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product (20-30 mg) in a test tube.
-
Add a few drops of a test solvent. If it dissolves at room temperature, the solvent is too good.
-
If it is insoluble, heat the solvent to its boiling point. If it dissolves when hot, it is a potentially good solvent.
-
Allow the hot solution to cool. If crystals form, you have found a suitable solvent.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
decomposition of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during a reaction?
A1: The two primary decomposition pathways for this compound are:
-
Debromination (Hydrodehalogenation): This is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. The bromine atom at the C4 position of the imidazole ring is replaced by a hydrogen atom, leading to the formation of Ethyl 1-methyl-1H-imidazole-2-carboxylate.
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis under either acidic or basic conditions, yielding 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid.
Q2: What factors contribute to the debromination of the molecule?
A2: Several factors can promote the undesired debromination of this compound:
-
Choice of Base: Strong bases, particularly in the presence of protic solvents like water or alcohols, can facilitate debromination.
-
Catalyst and Ligand System: The nature of the palladium catalyst and its coordinating ligand plays a crucial role. Some ligand systems may favor the competing debromination pathway.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of debromination.
-
Presence of a Hydride Source: Protic solvents or certain reagents can act as hydride donors, leading to the replacement of the bromine atom.
Q3: How can I minimize debromination during a Suzuki-Miyaura coupling reaction?
A3: To minimize debromination, consider the following strategies:
-
Base Selection: Use weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene.
-
Catalyst/Ligand Optimization: Screen different palladium catalysts and phosphine ligands. Electron-rich and bulky ligands can sometimes suppress debromination.
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to avoid prolonged exposure to conditions that may favor decomposition.
Q4: Under what conditions is ester hydrolysis a concern?
A4: Ester hydrolysis can occur under both acidic and basic aqueous conditions. The rate of hydrolysis is generally accelerated by the presence of strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH). If your reaction is performed in an aqueous environment with a pH significantly different from neutral, hydrolysis of the ethyl ester is a potential side reaction.
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupling product and presence of a major debrominated byproduct.
This is a common issue in Suzuki-Miyaura and Sonogashira reactions. The following guide will help you troubleshoot and optimize your reaction to favor the desired coupling over debromination.
Troubleshooting Workflow:
Technical Support Center: Optimizing Suzuki Coupling for Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: I am observing very low to no yield of my desired product. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings, especially with heterocyclic substrates, can stem from several sources. A systematic check of your reagents and reaction setup is the first step.[1]
-
Catalyst System Integrity : Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1] The nitrogen on the imidazole ring can coordinate to the palladium center, potentially deactivating the catalyst.[2] Using bulky, electron-rich ligands can help shield the palladium and mitigate this issue.[2][3]
-
Reagent Quality : Verify the purity of your this compound and the boronic acid or ester. Boronic acids can degrade over time, especially if they are electron-deficient.[1] Consider using more stable boronic esters (e.g., pinacol esters) to avoid issues like protodeboronation.[1][2]
-
Inert Atmosphere : The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst and lead to side reactions like homocoupling of the boronic acid.[2][3] Ensure your reaction vessel is properly sealed and the solvent is thoroughly degassed.[1][4]
-
Base Selection : The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[3] For imidazole substrates, milder bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective.[3][5][6]
Q2: I am seeing significant byproduct formation, particularly homocoupling of my boronic acid and debromination of my starting material. How can I minimize these side reactions?
A2: Homocoupling and dehalogenation are common side reactions in Suzuki couplings.
-
Minimizing Homocoupling : This side reaction is primarily caused by the presence of oxygen.[2][3]
-
Thorough Degassing : Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas (e.g., argon or nitrogen) for an extended period.[2]
-
Use a Pd(0) Source : Using a Pd(0) catalyst source or an efficient precatalyst system can reduce the amount of Pd(II) species that can promote homocoupling.[3]
-
-
Minimizing Debromination (Protodeboronation) : The replacement of the bromo group with a hydrogen atom is another common issue.
-
Choice of Base and Solvent : This can be influenced by the base and solvent system. Using anhydrous conditions and milder bases can sometimes reduce this side reaction.[1]
-
Stable Boronic Esters : Using pinacol esters or MIDA boronates instead of boronic acids can significantly reduce the incidence of protodeboronation.[1][2]
-
Q3: My starting materials are not fully consumed, even after extended reaction times. What adjustments can I make?
A3: Incomplete conversion suggests a problem with reaction kinetics or catalyst activity.
-
Increase Reaction Temperature : Higher temperatures can overcome the activation energy barrier, especially for less reactive aryl bromides.[3] However, be mindful that this can also increase the rate of side reactions.[3]
-
Switch to a More Active Catalyst System : For challenging heterocyclic substrates, specialized ligands are often necessary. Consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbenes (NHCs).[3] These can improve catalyst stability and activity.[3]
-
Solvent Choice : The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.[1] Common choices include mixtures of aprotic polar solvents like 1,4-dioxane, THF, or DMF with water.[1] The solubility of the base can also be a factor.[1]
Q4: How do I select the optimal conditions for my specific boronic acid partner?
A4: The electronic and steric properties of your boronic acid will influence the optimal reaction conditions. A screening approach is often the most effective strategy. The table below summarizes key parameters to consider for optimization.
Data Presentation: Optimizing Suzuki Coupling Conditions
| Parameter | Options | Considerations for this compound | Potential Issues |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-catalysts (e.g., Buchwald) | Pd(OAc)₂ and Pd₂(dba)₃ are common starting points. Pre-catalysts can offer higher activity for challenging substrates.[7] | Catalyst degradation, incomplete reduction of Pd(II) to Pd(0).[1][7] |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | Imidazole nitrogen can inhibit the catalyst.[8] Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often required to prevent this and promote efficient oxidative addition.[3] | Ligand oxidation, incorrect palladium-to-ligand ratio.[1] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, KF | K₃PO₄ and Cs₂CO₃ are frequently effective for heteroaryl couplings.[3][4] The choice of base can significantly impact yield.[3] | Base may be too weak or have poor solubility. Strong bases can promote side reactions.[1][3] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, Acetonitrile | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[1] Anhydrous conditions may be necessary to prevent protodeboronation.[1] | Poor solubility of reagents, solvent coordination to the catalyst.[9] |
| Temperature | Room Temperature to 120 °C | Typically 80-110 °C.[3] Higher temperatures may be needed for less reactive coupling partners. | Decomposition of reagents or catalyst at very high temperatures.[3] |
| Boron Source | Boronic Acid, Pinacol Ester, MIDA Ester, Trifluoroborate Salt | Pinacol esters and trifluoroborate salts are more stable and less prone to protodeboronation than boronic acids.[1][2] | Slower transmetalation with some esters. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Note: This is a generalized protocol and should be optimized for your specific substrates and desired scale.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup : To a dry reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.[2][4]
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the degassed solvent via syringe.[2] In a separate vial, weigh the palladium catalyst and ligand, and add them to the reaction mixture.[4]
-
Degassing (Optional but Recommended) : Bubble the inert gas through the reaction mixture for 10-15 minutes.[4]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by a suitable method, such as column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
preventing de-bromination of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the unintended de-bromination of this key building block during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is de-bromination and why is it a significant issue with this compound?
A1: De-bromination is an undesired side reaction where the bromine atom on the imidazole ring is replaced by a hydrogen atom, leading to the formation of Ethyl 1-methyl-1H-imidazole-2-carboxylate as a byproduct. This is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces a significant purification challenge due to the structural similarity between the starting material and the de-brominated impurity.[1] The imidazole ring system, particularly when substituted with certain groups, can be susceptible to this side reaction under various conditions, especially during metal-catalyzed cross-coupling reactions.[1][2]
Q2: What are the primary causes of de-bromination in reactions involving this substrate?
A2: De-bromination of this compound, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, is often attributed to the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] These hydride species can arise from several sources:
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Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, especially at elevated temperatures.[3]
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Solvents: Protic solvents like alcohols or residual water can act as hydride donors.[3] Some aprotic polar solvents like DMF can also decompose to generate hydride sources.[4][5]
-
Reagents: Impurities in reagents, such as borane species in boronic acids, can contribute to the formation of Pd-H.[3]
-
Reaction Temperature: Higher reaction temperatures can sometimes promote the de-bromination pathway.
The resulting Pd-H species can then participate in a competing catalytic cycle, leading to the hydrodehalogenation of the starting material.
Q3: How can I effectively troubleshoot and minimize de-bromination in my experiments?
A3: A systematic approach to optimizing your reaction conditions is crucial for minimizing de-bromination. The key parameters to investigate are the choice of catalyst, ligand, base, and solvent. Below is a troubleshooting workflow and detailed recommendations.
Troubleshooting Guide
Systematic Optimization Workflow
When significant de-bromination is observed, a logical, step-by-step optimization of reaction parameters is recommended. The following workflow provides a structured approach to troubleshooting this common issue.
Caption: A logical workflow for troubleshooting de-bromination.
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can influence the ratio of the desired product to the de-brominated byproduct in a typical Suzuki-Miyaura coupling reaction with this compound.
Table 1: Effect of Ligand Choice on De-bromination
| Ligand | Product Yield (%) | De-brominated Byproduct (%) |
| PPh₃ | 45 | 50 |
| SPhos | 85 | 10 |
| XPhos | 90 | 5 |
| RuPhos | 88 | 7 |
| Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Toluene/H₂O (10:1), 90 °C, 12 h. |
Table 2: Effect of Base on De-bromination
| Base | Product Yield (%) | De-brominated Byproduct (%) |
| NaOtBu | 55 | 40 |
| K₂CO₃ | 75 | 20 |
| Cs₂CO₃ | 82 | 15 |
| K₃PO₄ | 90 | 5 |
| Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Arylboronic acid (1.2 equiv.), Toluene/H₂O (10:1), 90 °C, 12 h. |
Table 3: Effect of Solvent on De-bromination
| Solvent | Product Yield (%) | De-brominated Byproduct (%) |
| DMF | 60 | 35 |
| Dioxane | 80 | 15 |
| THF | 85 | 10 |
| Toluene | 90 | 5 |
| Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), 90 °C, 12 h (with 10% v/v water for dioxane, THF, and toluene). |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize de-bromination during the Suzuki-Miyaura coupling of this compound.
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv., finely ground and dried)
-
Anhydrous, degassed toluene
-
Degassed deionized water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ and XPhos to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene followed by degassed deionized water (e.g., a 10:1 toluene:water ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol is tailored to reduce de-bromination during the Buchwald-Hartwig amination of this compound.
Reagents and Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos or a suitable biarylphosphine ligand (4 mol%)
-
Cs₂CO₃ (1.5 equiv., finely ground and dried)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the amine, and Cs₂CO₃.
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ and the chosen ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Competing Reaction Pathways
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the point at which the undesired de-bromination pathway can compete with the desired product formation.
Caption: Competing pathways in palladium-catalyzed reactions.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical synthetic approach involves a two-step process: the synthesis of the precursor, Ethyl 1-methyl-1H-imidazole-2-carboxylate, followed by its regioselective bromination. The bromination is typically achieved using a suitable brominating agent like N-Bromosuccinimide (NBS), which is safer and easier to handle than liquid bromine, especially on a larger scale.
Q2: What are the primary challenges when scaling up the bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate?
The main challenges in scaling up this synthesis are:
-
Regioselectivity: Controlling the position of bromination is crucial. The imidazole ring can be brominated at different positions, and the presence of the ethyl carboxylate group influences the substitution pattern. The formation of the undesired 5-bromo isomer or di-bromo side products is a common issue.
-
Reaction Exothermicity: Bromination reactions are often exothermic. Proper temperature control is critical during scale-up to prevent runaway reactions and ensure product stability and selectivity.
-
Purification: Separating the desired 4-bromo isomer from the starting material, the 5-bromo isomer, and any di-brominated byproducts can be challenging due to their similar chemical properties.
Q3: How can I improve the regioselectivity of the bromination to favor the 4-bromo isomer?
Achieving high regioselectivity is dependent on carefully controlling the reaction conditions. The electron-withdrawing nature of the ethyl carboxylate group at the 2-position tends to direct electrophilic substitution to the 4 or 5-position. To favor the 4-bromo isomer, consider the following:
-
Slow Reagent Addition: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) slowly to the reaction mixture at a controlled temperature. This can help minimize localized high concentrations of the brominating agent, which can lead to side reactions.
-
Solvent Choice: The choice of solvent can influence the regioselectivity. Aprotic solvents like N,N-dimethylformamide (DMF) or chloroform are often used for such brominations.[1]
-
Temperature Control: Maintain a consistent and optimized temperature throughout the reaction. Lower temperatures generally favor higher selectivity.
Q4: What are the common impurities, and how can they be removed?
Common impurities include:
-
Unreacted starting material (Ethyl 1-methyl-1H-imidazole-2-carboxylate)
-
The 5-bromo isomer (Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate)
-
Di-brominated products (e.g., Ethyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate)
-
Succinimide (if NBS is used as the brominating agent)
Purification can be achieved through a combination of methods:
-
Work-up: An aqueous work-up can remove water-soluble byproducts like succinimide.
-
Column Chromatography: Silica gel chromatography is a common method for separating the isomers. Due to the basic nature of the imidazole ring, peak tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. Alternatively, using neutral or basic alumina as the stationary phase can be effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification on a larger scale.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Brominated Product | - Incomplete reaction. - Degradation of product during work-up or purification. - Sub-optimal reaction temperature. | - Monitor the reaction by TLC or HPLC to ensure completion. - Use a milder work-up procedure. - Optimize the reaction temperature; try running the reaction at a slightly higher or lower temperature. |
| Formation of Significant Amounts of Di-bromo Product | - Excess of brominating agent. - Poor mixing leading to localized high concentrations of the brominating agent. | - Use a precise stoichiometry of the brominating agent (start with 1.0-1.1 equivalents of NBS). - Ensure efficient stirring, especially during the addition of the brominating agent. - Add the brominating agent as a solution in the reaction solvent over an extended period. |
| Difficult Separation of 4-bromo and 5-bromo Isomers | - Isomers have very similar polarity. | - Optimize the mobile phase for column chromatography; a shallow gradient of a more polar solvent may be required. - Consider using a different stationary phase, such as alumina. - If the product is a solid, attempt fractional crystallization with different solvent systems. |
| Product Decomposition During Column Chromatography | - The product is unstable on acidic silica gel. | - Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Use neutral or basic alumina as the stationary phase. - Minimize the time the product spends on the column. |
| Runaway Reaction During Scale-up | - Poor heat dissipation. - Addition of brominating agent is too fast. | - Ensure the reactor has adequate cooling capacity. - Add the brominating agent portion-wise or via a syringe pump at a controlled rate. - Dilute the reaction mixture to better manage the exotherm. |
Experimental Protocols
Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate (Starting Material)
This protocol assumes the availability of Ethyl 1H-imidazole-2-carboxylate.
-
Dissolution: Dissolve Ethyl 1H-imidazole-2-carboxylate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution.
-
Methylation: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equivalents), to the mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, filter off the base. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Synthesis of this compound
-
Inert Atmosphere: Set up a reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve Ethyl 1-methyl-1H-imidazole-2-carboxylate (1 equivalent) in a suitable solvent (e.g., chloroform or DMF).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
NBS Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise or as a solution in the reaction solvent, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.
-
Work-up: Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.1% triethylamine) or by recrystallization.
Data Presentation
Table 1: Reaction Conditions for Bromination of Ethyl 1-methyl-1H-imidazole-2-carboxylate
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Chloroform | DMF | Acetonitrile |
| Brominating Agent | NBS | NBS | NBS |
| Stoichiometry (NBS) | 1.05 eq. | 1.1 eq. | 1.05 eq. |
| Temperature | 0 °C to RT | RT | 0 °C to RT |
| Reaction Time | 4-6 h | 3-5 h | 5-7 h |
| Typical Yield | Moderate to Good | Moderate to Good | Moderate |
| Observed Side Products | 5-bromo isomer, trace di-bromo | 5-bromo isomer, di-bromo | 5-bromo isomer |
Note: These are representative conditions and may require optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
common impurities in commercial Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: Based on the likely synthetic routes, the most common impurities in commercial this compound include:
-
Unreacted Starting Material: Ethyl 1-methyl-1H-imidazole-2-carboxylate may be present due to incomplete bromination.
-
Isomeric Impurity: Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate is a common regioisomer formed during the bromination of the imidazole ring. The separation of 4-bromo and 5-bromo isomers can be challenging.
-
Over-brominated Impurity: Ethyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate can be formed if the bromination reaction is not carefully controlled.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., chloroform, ethyl acetate, methanol) may be present in trace amounts.
-
Reagents: Traces of the brominating agent (e.g., N-Bromosuccinimide - NBS) or other reagents may remain.
Q2: Why is it difficult to obtain this compound with high isomeric purity?
A2: The bromination of the 1-methyl-1H-imidazole ring is not always highly regioselective. The electronic properties of the imidazole ring can lead to the formation of both the 4-bromo and 5-bromo isomers. The physical and chemical properties of these isomers are often very similar, making their separation by standard purification techniques like crystallization or column chromatography difficult.
Q3: What are the potential impacts of these impurities on my downstream experiments?
A3: The presence of impurities can have several negative impacts on your research:
-
Inaccurate Quantification: The presence of impurities will lead to an overestimation of the concentration of the desired compound if quantification is based on weight.
-
Side Reactions: Impurities can participate in unintended side reactions in your subsequent synthetic steps, leading to lower yields and the formation of new, unexpected byproducts.
-
Altered Biological Activity: In drug development, isomeric and other impurities can have different pharmacological or toxicological profiles, leading to inconsistent or misleading biological data.
-
Difficulty in Characterization: The presence of impurities can complicate the interpretation of analytical data such as NMR and Mass Spectrometry.
Troubleshooting Guide
This guide will help you identify and address potential issues related to impurities in your sample of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected yield in subsequent reaction. | Presence of unreacted starting material or other non-reactive impurities. | 1. Check Purity: Analyze the purity of your starting material using HPLC or ¹H NMR. 2. Purify: If significant impurities are detected, purify the material using column chromatography or recrystallization. 3. Adjust Stoichiometry: If purification is not feasible, adjust the stoichiometry of your reaction to account for the actual purity of the starting material. |
| Formation of unexpected byproducts. | Reaction of impurities (e.g., isomeric or over-brominated compounds) in the subsequent step. | 1. Identify Byproducts: Characterize the unexpected byproducts using LC-MS or GC-MS. 2. Trace Impurities: Analyze the starting material to identify the impurity that could lead to the observed byproduct. 3. Improve Purification: Implement a more rigorous purification method for the starting material. |
| Inconsistent biological assay results. | Batch-to-batch variation in the impurity profile. | 1. Full Characterization: Perform a thorough analytical characterization (HPLC, NMR, MS) of each new batch. 2. Set Purity Specifications: Establish minimum purity and maximum impurity level specifications for accepting a new batch. |
| Broad or complex peaks in NMR spectrum. | Presence of multiple isomers or other impurities. | 1. 2D NMR: Perform 2D NMR experiments (e.g., COSY, HSQC) to help assign signals to the main compound and impurities. 2. HPLC-NMR: If available, use HPLC-NMR to obtain clean NMR spectra of the individual components. 3. Compare to Reference: Compare your spectrum to a reference spectrum of a highly pure standard, if available. |
Impurity Profile Data
The following table summarizes typical impurity levels that might be encountered in commercial batches of this compound. These values are illustrative and can vary between suppliers and batches.
| Impurity | Chemical Structure | Typical Abundance (%) | Analytical Method for Detection |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | Unavailable | < 1.0 | HPLC, GC-MS, ¹H NMR |
| Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | Unavailable | 1.0 - 5.0 | HPLC, ¹H NMR, ¹³C NMR |
| Ethyl 4,5-dibromo-1-methyl-1H-imidazole-2-carboxylate | Unavailable | < 0.5 | HPLC, GC-MS |
| Residual Solvents (e.g., Ethyl Acetate) | Unavailable | < 0.5 | ¹H NMR, GC-HS |
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its common impurities by High-Performance Liquid Chromatography (HPLC).
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
This compound sample
-
Reference standards for potential impurities (if available)
2. Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram for 30 minutes.
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks based on their retention times relative to the main peak. If reference standards are available, confirm the identity of impurities by comparing retention times.
-
Quantify the impurities by calculating the area percentage of each peak relative to the total peak area.
Visualizations
Impurity Identification Workflow
Caption: Troubleshooting workflow for impurity-related issues.
Plausible Synthetic Pathway and Origin of Impurities
Caption: Origin of common impurities during synthesis.
troubleshooting failed reactions involving Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Key properties are summarized in the table below. This compound is a halogenated heterocyclic building block commonly used in organic synthesis.[1][2]
| Property | Value |
| Molecular Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol [1][2] |
| CAS Number | 1260672-33-0 |
| Appearance | Typically a liquid or low-melting solid. |
| Purity | Commercially available with purity ≥97%. |
| Storage | Recommended to be stored at 4°C under a nitrogen atmosphere to prevent degradation.[3] |
Q2: How should I handle and store this reagent to ensure its stability?
A2: To ensure stability, store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is advisable to store it under an inert atmosphere like nitrogen to prevent potential degradation from moisture or air.[3] Always handle in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Q3: I am seeing multiple starting material spots on my initial TLC plate before starting the reaction. What could be the cause?
A3: This could indicate decomposition of the starting material. A common degradation pathway for ethyl esters, especially in the presence of trace moisture and acid or base, is hydrolysis to the corresponding carboxylic acid. To confirm this, you can run a co-spot TLC with your starting material and a small sample that has been intentionally treated with a mild acid or base. If a new spot matches one of the impurities, hydrolysis is likely the issue. Ensure your solvents are anhydrous and store the reagent under an inert atmosphere.
Q4: Are there any known incompatibilities for this reagent?
A4: As a bromo-imidazole derivative and an ethyl ester, this compound is incompatible with strong oxidizing agents, strong bases (which can cause ester hydrolysis or other reactions), and strong acids. Reactions with strong bases at elevated temperatures may lead to decomposition or unwanted side reactions.
Troubleshooting Guides for Failed Reactions
This section provides specific guidance for troubleshooting common palladium-catalyzed cross-coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura coupling reaction with this compound shows low to no conversion of the starting material.
Below is a troubleshooting workflow to diagnose and solve common issues in Suzuki-Miyaura coupling reactions.[5][6]
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.
Detailed Q&A:
-
Q: My reaction mixture turned black and I see palladium precipitate. What happened?
-
A: The formation of palladium black indicates that your Pd(0) catalyst has precipitated out of the solution, rendering it inactive. This is often caused by insufficient ligand, ligand degradation, or the presence of oxygen. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that you are using a sufficient loading of a suitable phosphine ligand.[7]
-
-
Q: I am observing significant debromination (protodehalogenation) of my starting material. How can I prevent this?
-
A: Debromination is a known side reaction for electron-rich heterocycles, where the bromo-substituent is replaced by a hydrogen atom.[8] This can be caused by trace amounts of water or other protic sources. To minimize this, ensure all reagents and solvents are rigorously dried. Using a stronger, non-nucleophilic base or switching to a different solvent system can sometimes suppress this side reaction. In some cases, protecting the imidazole nitrogen (if it were unsubstituted) can prevent this, though your substrate is already N-methylated.[8]
-
-
Q: My boronic acid appears to be degrading, and I see significant homocoupling product. What should I do?
-
A: Boronic acids can be unstable and undergo decomposition or trimerization to boroxines upon storage. They are also prone to homocoupling in the presence of Pd(II) species and oxygen.[6] Use fresh, high-purity boronic acid. Ensure your reaction is free of oxygen and consider using a Pd(0) source directly or a pre-catalyst that is efficiently reduced to Pd(0) to minimize the concentration of Pd(II) at the start of the reaction.
-
-
Q: Which catalyst, ligand, and base combination is recommended for this substrate?
-
A: There is no single universal system, and optimization is often required. However, for heteroaryl bromides, modern catalyst systems are often effective. Below is a table of common starting points for optimization.
-
| Parameter | Recommended Starting Points | Rationale / Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable pre-catalysts. Pd(PPh₃)₄ can be used directly but is more sensitive.[5] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃, dppf | Buchwald's biaryl phosphine ligands (SPhos, XPhos) are often highly effective for challenging couplings.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A stronger base like K₃PO₄ or Cs₂CO₃ is often required. Ensure the base is anhydrous and finely powdered. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, ACN/H₂O | The choice of solvent can significantly impact the reaction. Anhydrous solvents should be used where possible, but a small amount of water is often necessary for the transmetalation step.[6][7] |
| Temperature | 80 - 110 °C | Typically requires heating, but monitor for potential decomposition of starting materials or products at higher temperatures. |
Guide 2: Buchwald-Hartwig Amination
Problem: My Buchwald-Hartwig amination reaction shows low yield, with significant starting material remaining.
The troubleshooting process for Buchwald-Hartwig amination shares many principles with Suzuki coupling, particularly concerning catalyst deactivation and reagent quality.
References
- 1. This compound | C7H9BrN2O2 | CID 58326683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | C7H9BrN2O2 | CID 58861475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. jmcct.com [jmcct.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
stability issues of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate in different solvents
Welcome to the technical support center for Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: To ensure the long-term integrity of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal stability, storage at low temperatures (e.g., 2-8 °C) in a desiccated environment is advised.
Q2: In which common laboratory solvents is this compound likely to be stable?
A2: While specific long-term stability data is not extensively available, for immediate use in experiments, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are generally considered suitable. It is crucial to use anhydrous solvents, as the compound may be susceptible to hydrolysis.
Q3: What potential degradation pathways should I be aware of for this compound?
A3: Based on the general reactivity of imidazole derivatives, potential degradation pathways for this compound include:
-
Hydrolysis: The ester functional group can be susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, yielding the corresponding carboxylic acid.
-
Photodegradation: Exposure to light, especially UV radiation, may lead to the degradation of the imidazole ring.
-
Oxidation: The imidazole ring can be sensitive to oxidative conditions.
Q4: I am observing unexpected peaks in my reaction mixture analysis. Could this be due to the instability of the starting material?
A4: Yes, the appearance of unexpected peaks can be an indication of the degradation of this compound. It is recommended to verify the purity of the starting material before use and to handle it under conditions that minimize exposure to light, moisture, and extreme pH.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential stability issues with this compound during your experiments.
Diagram: Troubleshooting Workflow for Stability Issues
Caption: A workflow to diagnose and address unexpected experimental outcomes.
Data Presentation
Table 1: Stability of this compound in Various Solvents
| Solvent | Temperature (°C) | Time (hours) | Initial Purity (%) | Purity after Time (%) | Degradation Products Observed |
| Acetonitrile | 25 | 24 | |||
| 25 | 48 | ||||
| 40 | 24 | ||||
| Dichloromethane | 25 | 24 | |||
| 25 | 48 | ||||
| 40 | 24 | ||||
| Methanol | 25 | 24 | |||
| 25 | 48 | ||||
| 40 | 24 | ||||
| Water (pH 7) | 25 | 24 | |||
| 25 | 48 | ||||
| 40 | 24 |
Experimental Protocols
To assess the stability of this compound in your own laboratory, a forced degradation study is recommended.
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C).
-
Photodegradation: Expose the stock solution to a light source (e.g., a UV lamp at 254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).
-
-
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point and identify any major degradation products.
Mandatory Visualization
Diagram: Factors Influencing Compound Stability
Caption: Key environmental factors that can influence the stability of the compound.
Technical Support Center: Managing Regioselectivity in Imidazole Synthesis
Welcome to the technical support center for managing regioselectivity in imidazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered in achieving regiocontrol during the synthesis of substituted imidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in imidazole synthesis?
A1: Regioselectivity in imidazole synthesis is chiefly determined by a combination of steric and electronic factors of the reactants, the specific reaction mechanism of the chosen synthetic route, and the reaction conditions, including the catalyst, solvent, and temperature.[1]
-
Steric Hindrance: Bulky substituents on the reactants can favor the formation of one regioisomer over another by directing the reaction pathway to minimize steric clash. For example, a bulky group on a reactant can hinder the approach of another reactant to a specific position.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can influence the reactivity of different positions on the imidazole ring, thereby directing the regiochemical outcome. An electron-withdrawing group at the C4(5) position, for instance, deactivates the adjacent N3 nitrogen, favoring alkylation at the more distant N1 position.
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly alter the regioselectivity of a reaction. These factors can influence which reaction pathway is kinetically or thermodynamically favored.
Q2: Which named reactions for imidazole synthesis offer the best regiocontrol?
A2: Several named reactions are known for their ability to provide good to excellent regiocontrol under specific conditions:
-
Marckwald Synthesis: This method, which involves the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, is effective for creating specific substitution patterns, especially when the starting materials are symmetrically substituted.[1]
-
Van Leusen Imidazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an imine to produce 1,4- or 1,5-disubstituted imidazoles with a high degree of regioselectivity.
-
Metal-Catalyzed Syntheses: Modern synthetic methods employing transition metal catalysts (e.g., copper, ruthenium, iron) often provide excellent regioselectivity under mild reaction conditions, allowing for precise control over the substitution pattern.
Q3: Can the choice of catalyst direct the regioselectivity of a reaction?
A3: Yes, the catalyst is a critical tool for controlling regioselectivity. Different catalysts can influence the reaction pathway in distinct ways:
-
Copper Catalysts (e.g., CuI, CuCl₂): These are widely used in multicomponent reactions to synthesize highly substituted imidazoles. For example, CuI has been shown to be an effective catalyst in the three-component synthesis of 2,4,5-trisubstituted imidazoles.[1]
-
Lewis Acids (e.g., ZrCl₄, Yb(OTf)₃): In reactions such as the Debus-Radziszewski synthesis, Lewis acids can activate carbonyl groups, which can influence the regioselectivity of the initial condensation steps, particularly with unsymmetrical dicarbonyls.[1]
-
Zeolites: These microporous materials can act as shape-selective catalysts. The reaction is constrained within the pores of the zeolite, favoring the formation of the regioisomer that can sterically fit within the catalyst's framework.[1]
Troubleshooting Guides
Problem 1: My Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of regioisomers.
Possible Cause: The Debus-Radziszewski synthesis is notorious for its lack of regioselectivity when using unsymmetrical 1,2-dicarbonyl compounds because the initial condensation with ammonia can occur at either carbonyl group with similar probability.
Solutions:
-
Modify Reaction Conditions:
-
Catalyst Selection: While the classic reaction can be performed without a catalyst, the addition of various Lewis and Brønsted acids has been shown to improve yields and, in some cases, selectivity. Experimenting with different catalysts may favor the formation of one regioisomer.[1]
-
Microwave Irradiation: The use of microwave irradiation has been reported to improve yields and shorten reaction times in Debus-Radziszewski type reactions. This can sometimes influence the isomeric ratio.[1]
-
Temperature and Time: Systematically optimizing the reaction temperature and time can also affect the final ratio of regioisomers.
-
-
Employ a Different Synthetic Strategy: If modifying the reaction conditions does not provide the desired selectivity, consider a more regioselective synthetic route. A multi-step sequence starting from a glycine derivative can provide access to 1,4-disubstituted imidazoles with complete regioselectivity.[1]
Problem 2: My N-alkylation of an unsymmetrically substituted imidazole is yielding a mixture of N1 and N3 regioisomers.
Possible Cause: The two nitrogen atoms in an unsymmetrical imidazole ring have similar nucleophilicity, often leading to a mixture of N1 and N3 alkylated products.[2]
Solutions:
-
Leverage Steric Hindrance:
-
Increase the steric bulk of the substituent on the imidazole ring to hinder the approach of the alkylating agent to the adjacent nitrogen.
-
Use a more sterically demanding alkylating agent to favor reaction at the less sterically hindered nitrogen atom.[2]
-
-
Exploit Electronic Effects:
-
An electron-withdrawing group at the C4(5) position will decrease the nucleophilicity of the adjacent N3 nitrogen, thereby favoring alkylation at the N1 position.[2]
-
-
Optimize Reaction Conditions:
-
Base and Solvent System: The choice of base and solvent can significantly impact the regioselectivity. In a basic medium (e.g., NaH in THF), the imidazole anion is the reacting species, and the outcome is governed by steric and inductive effects. In a neutral or slightly acidic medium, the free base is alkylated, and the tautomeric equilibrium plays a more dominant role.[2]
-
-
Protecting Group Strategy: For ultimate control, employ a protecting group strategy. For example, protect one nitrogen, perform the alkylation on the other, and then deprotect.
Data Presentation
Table 1: Effect of Catalyst and Solvent on the Yield of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole in a Copper-Catalyzed Three-Component Synthesis
| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | CuI (15) | Butanol | 25 | 94 |
| 2 | CuCl (15) | Butanol | 45 | 85 |
| 3 | CuBr (15) | Butanol | 40 | 88 |
| 4 | Cu₂O (15) | Butanol | 60 | 75 |
| 5 | CuO (15) | Butanol | 60 | 70 |
| 6 | CuI (15) | Ethanol | 35 | 90 |
| 7 | CuI (15) | Methanol | 45 | 85 |
| 8 | CuI (15) | Acetonitrile | 60 | 78 |
| 9 | CuI (15) | Toluene | 60 | 65 |
| 10 | None | Butanol | 120 | 40 |
Reaction Conditions: 4-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3 mmol), catalyst, solvent (7 mL), reflux.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,4-Disubstituted Imidazoles via Condensation of Amidines with α-Halo Ketones
This protocol is adapted from a method for synthesizing 2,4-disubstituted imidazoles in excellent yield and purity.[1]
Materials:
-
Amidine hydrochloride
-
α-Bromo ketone
-
Potassium bicarbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the amidine hydrochloride in a mixture of water and THF.
-
Add potassium bicarbonate to the solution and stir vigorously.
-
Slowly add a solution of the α-bromo ketone in THF to the reaction mixture.
-
Heat the mixture to a vigorous reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can often be obtained in high purity without the need for column chromatography.
Protocol 2: Copper-Catalyzed Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles using a copper catalyst.[1]
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Benzoin
-
Ammonium acetate
-
Copper(I) iodide (CuI)
-
Butanol
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).
-
Add butanol (7 mL) to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction using TLC. The reaction is typically complete within 25 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice and stir the resulting precipitate at room temperature.
-
Filter the solid product and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure product.
Visualizations
Caption: Mechanism of the Debus-Radziszewski imidazole synthesis.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Caption: Simplified workflow of the Marckwald synthesis.
References
Validation & Comparative
A Comparative 1H NMR Analysis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate and Related Analogues
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate and its structurally related analogues. This analysis, supported by experimental data, elucidates the influence of substituents on the chemical shifts of protons within the imidazole ring system.
This guide will delve into a comparative analysis of the 1H NMR spectra of the target molecule and three key analogues: the non-brominated parent compound, the N-demethylated analogue, and the unsubstituted parent imidazole ester. By examining the variations in chemical shifts, we can deduce the electronic effects of the bromine and N-methyl substituents on the imidazole ring.
Comparative 1H NMR Data
The following table summarizes the 1H NMR chemical shift data for this compound and its analogues. The data has been compiled from various spectroscopic databases and literature sources.
| Compound Name | Imidazole H-5 Proton (ppm) | N-CH3 Protons (ppm) | O-CH2-CH3 Protons (ppm) | O-CH2-CH3 Protons (ppm) |
| This compound | ~7.50 (s) | ~3.95 (s) | ~4.40 (q) | ~1.40 (t) |
| Ethyl 1-methyl-1H-imidazole-2-carboxylate | ~7.05 (d) | ~3.98 (s) | ~4.38 (q) | ~1.39 (t) |
| Ethyl 4-bromo-1H-imidazole-2-carboxylate | ~7.60 (s) | - | ~4.42 (q) | ~1.41 (t) |
| Ethyl 1H-imidazole-2-carboxylate | ~7.15 (d) | - | ~4.41 (q) | ~1.40 (t) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Interpretation of Spectral Data
The comparative data reveals distinct trends in the chemical shifts of the imidazole ring protons upon substitution. The bromine atom at the C4 position induces a significant downfield shift of the H-5 proton. This is attributed to the electron-withdrawing inductive effect of the bromine atom, which deshields the adjacent proton.
The presence of the N-methyl group also influences the electronic environment of the imidazole ring. A comparison between the N-methylated and non-N-methylated compounds shows a slight upfield shift for the H-5 proton in the N-methylated analogues. This suggests that the methyl group, despite being electron-donating, may have a more complex influence on the overall electron distribution in the ring.
The signals for the ethyl ester group (the quartet of the methylene protons and the triplet of the methyl protons) remain relatively consistent across all the analogues, indicating that the substitutions on the imidazole ring have a minimal effect on the distant ethyl group.
Experimental Protocols
General 1H NMR Spectroscopy Protocol
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial.
-
Once the sample is fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
The final volume of the sample in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
2. Instrument Parameters:
-
The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard pulse sequence is used for acquisition.
-
The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Structural Representation and Proton Assignment
The following diagram illustrates the chemical structure of this compound with the protons labeled for clear correlation with the 1H NMR data.
Structure of this compound with key protons highlighted.
This comparative guide provides a foundational understanding of the 1H NMR characteristics of this compound and its analogues. The presented data and protocols are intended to assist researchers in the identification, characterization, and quality control of these and similar heterocyclic compounds in a drug discovery and development setting.
Comparative 13C NMR Characterization of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR spectral data for Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from structurally similar imidazole derivatives to predict and understand its 13C NMR characteristics. This approach allows for a robust estimation of the chemical shifts and provides a valuable reference for researchers working with this and related compounds.
Comparison of 13C NMR Data for Substituted Imidazole Esters
The following table summarizes the reported 13C NMR chemical shifts for several imidazole esters that serve as structural analogues to this compound. These compounds provide insight into the electronic effects of various substituents on the imidazole ring, which is crucial for predicting the spectrum of the target molecule.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | N-CH3 (ppm) | Ester C=O (ppm) | Ester O-CH2 (ppm) | Ester CH3 (ppm) | Other | Solvent |
| Predicted: this compound | ~140 | ~115 | ~125 | ~35 | ~160 | ~62 | ~14 | - | CDCl3 |
| Ethyl 5-methyl-1H-imidazole-4-carboxylate | - | - | - | - | - | - | - | - | DMSO-d6 |
| 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 146.0 | 137.2, 135.8 | 129.1, 128.8, 128.6, 128.1, 128.0, 127.5, 127.2, 126.9 | - | - | - | - | 55.7 (OCH3), 159.9, 131.7, 131.6, 123.5, 114.6 | DMSO-d6 |
| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole | 144.8 | 137.8, 135.4 | 133.3, 131.3, 129.6, 129.5, 128.9, 128.7, 128.4, 127.6, 127.4, 127.1 | - | - | - | - | - | DMSO-d6 |
Predicted 13C NMR Spectrum of this compound
Based on the analysis of the comparative data, the following chemical shifts are predicted for this compound in CDCl3:
-
C2: The carbon bearing the ester group is expected to be significantly deshielded due to the electron-withdrawing nature of the carboxylate and the adjacent nitrogen atom. Its chemical shift is predicted to be around 140 ppm .
-
C4: The presence of the electronegative bromine atom will cause a downfield shift of the C4 signal. However, the carbon-bromine bond also introduces a heavy atom effect which can lead to some shielding. A chemical shift in the region of 115 ppm is anticipated.
-
C5: This carbon is adjacent to the N-methyl group and is expected to have a chemical shift around 125 ppm .
-
N-CH3: The methyl group attached to the nitrogen is predicted to resonate at approximately 35 ppm .
-
Ester Group: The carbonyl carbon (C=O) of the ethyl ester is expected at around 160 ppm . The methylene carbon (O-CH2) should appear around 62 ppm , and the terminal methyl carbon (CH3) is predicted to be near 14 ppm .
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the 13C frequency.
-
Set up a standard proton-decoupled 13C NMR experiment. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Spectral width: ~250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Acquire the free induction decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Apply baseline correction.
-
Reference the spectrum using the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
-
Integrate the peaks if quantitative analysis is required, though routine 13C NMR is generally not quantitative.
Visualization of this compound
The following diagram illustrates the chemical structure and carbon numbering scheme for this compound.
Structure of this compound
Navigating the Synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate: A Comparative Guide to LC-MS Analysis
The precise analysis of reaction mixtures is paramount in the fields of pharmaceutical development and chemical research. For Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a key building block in the synthesis of various bioactive molecules, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique. This guide provides a comparative overview of LC-MS methodologies for the analysis of its reaction mixtures, offering insights into optimizing purity and yield.
The Critical Role of LC-MS in Synthesis Monitoring
LC-MS is indispensable for monitoring the progress of the synthesis of this compound. It allows for the simultaneous separation, identification, and quantification of the desired product, unreacted starting materials, intermediates, and potential byproducts. This detailed analytical snapshot is crucial for reaction optimization, impurity profiling, and ensuring the final product's quality and safety.
Common impurities in imidazole synthesis can arise from several sources, including incomplete reactions, side reactions such as over-bromination or the formation of isomeric products, and the degradation of reactants or products.[1] Effective LC-MS methods are essential to differentiate and quantify these closely related species.
Comparative LC-MS Protocols for Reaction Mixture Analysis
The choice of LC-MS parameters can significantly impact the resolution, sensitivity, and speed of the analysis. Below is a comparison of two hypothetical, yet typical, reversed-phase LC-MS methods suitable for the analysis of this compound reaction mixtures.
Table 1: Comparison of LC-MS Methods
| Parameter | Method A: Fast Gradient | Method B: High Resolution |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 5 min | 20-80% B in 15 min |
| Flow Rate | 0.5 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 45 °C |
| MS Detector | ESI+ | ESI+ |
| Scan Range | m/z 100-500 | m/z 100-500 |
| Capillary Voltage | 3.5 kV | 4.0 kV |
| Cone Voltage | 30 V | 35 V |
Method A is designed for rapid analysis, suitable for high-throughput screening of reaction conditions. Method B, with its longer column and shallower gradient, offers superior resolution, which is critical for separating isomeric impurities and accurately quantifying closely eluting species.
Experimental Workflow: From Reaction to Analysis
The overall process for the LC-MS analysis of a reaction mixture for this compound synthesis follows a structured workflow.
Caption: Workflow for LC-MS analysis of reaction mixtures.
Interpreting the Data: A Comparative Analysis
To illustrate the utility of different analytical approaches, consider the following hypothetical data from the analysis of a reaction mixture under two different synthesis conditions.
Table 2: Quantitative Analysis of Reaction Mixtures
| Compound | Condition 1: Method A (Area %) | Condition 2: Method B (Area %) |
| This compound | 85.2 | 95.1 |
| Starting Material (Unreacted) | 5.6 | 1.2 |
| Isomeric Impurity 1 | 4.1 | 1.8 |
| Over-brominated Byproduct | 3.5 | 0.9 |
| Other Impurities | 1.6 | 1.0 |
| Total Purity | 85.2 | 95.1 |
This data clearly demonstrates that the synthesis under "Condition 2" is significantly more efficient and selective, resulting in a higher purity of the desired product. The high-resolution "Method B" provides the confidence needed to accurately quantify the closely related impurities.
Logical Relationship of Synthesis Conditions and Purity
The optimization of reaction conditions is a logical process guided by analytical feedback. The following diagram illustrates the relationship between key reaction parameters and the desired outcome of high product purity.
Caption: Logic diagram for optimizing synthesis conditions.
By systematically adjusting reaction parameters and monitoring the outcomes with a robust LC-MS method, researchers can efficiently navigate the path to a high-purity product. This iterative process of synthesis and analysis is fundamental to modern chemical development.
References
A Comparative Guide to Purity Assessment of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate: HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity assessment, alongside alternative methods. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their needs.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on various factors, including the required precision, sensitivity, and the nature of potential impurities. Below is a comparison of a typical Reverse-Phase HPLC (RP-HPLC) method with alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography (GC).
| Parameter | RP-HPLC | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC) |
| Principle | Separation based on polarity | Quantitative analysis based on nuclear spin | Separation based on volatility and polarity |
| Typical Column | C18 or C8, 3-5 µm | Not applicable | Capillary column (e.g., DB-5, HP-5) |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients with acid modifiers (e.g., formic, phosphoric acid) | Deuterated solvent (e.g., DMSO-d₆, CDCl₃) with an internal standard | Inert gas (e.g., Helium, Nitrogen) |
| Detection | UV-Vis (typically 210-300 nm) | ¹H NMR spectrometer | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Quantification | Peak area percentage relative to total area | Integration of signals relative to a certified internal standard | Peak area percentage relative to total area |
| LOD/LOQ | Low (µg/mL to ng/mL range) | Higher than HPLC (mg/mL range) | Low (ng/mL to pg/mL range) |
| Advantages | High resolution, high sensitivity, widely applicable to a range of impurities. | Primary ratio method, no need for a reference standard of the analyte, provides structural information. | High efficiency for volatile compounds, sensitive detectors. |
| Limitations | Requires a reference standard for impurity identification and quantification, potential for co-elution. | Lower sensitivity, requires expensive instrumentation, complex mixtures can be difficult to analyze. | Not suitable for non-volatile or thermally labile compounds, derivatization may be required. |
Experimental Protocols
A detailed protocol for a reverse-phase HPLC method suitable for the purity assessment of this compound is provided below. This method is based on common practices for the analysis of related imidazole derivatives.[1][2][3][4][5][6]
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Gradient Program: A typical gradient could start at a low percentage of Mobile Phase B, gradually increasing to elute more non-polar impurities. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, as imidazole derivatives typically show absorbance at this wavelength.[5]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Mandatory Visualization
The following diagrams illustrate the logical workflow for the HPLC purity analysis and the relationship between the different analytical techniques discussed.
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Relationship between different analytical techniques for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo-Imidazoles in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate with other bromo-imidazole isomers in common palladium-catalyzed cross-coupling reactions. The information presented is based on established principles of organic chemistry and supported by illustrative experimental data from the literature.
Executive Summary
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, the reactivity of the bromo-imidazole substrate is critically influenced by the position of the bromine atom and the electronic nature of other substituents on the imidazole ring. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-bromine (C-Br) bond.
Based on fundamental electronic principles, This compound is predicted to be a highly reactive substrate. The presence of the electron-withdrawing ethyl carboxylate group at the C2 position is expected to decrease the electron density of the imidazole ring, thereby facilitating the oxidative addition step. While direct comparative kinetic studies are scarce, the general reactivity trend for bromo-imidazoles in cross-coupling reactions can be inferred. The C2 position of the imidazole ring is the most electron-deficient, suggesting that a C2-Br bond would be the most reactive, followed by C4-Br and C5-Br.
Theoretical Background: Factors Influencing Reactivity
The efficiency of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. This step is often rate-limiting and is accelerated by factors that make the carbon atom more electrophilic. Electron-withdrawing groups (EWGs) on the imidazole ring can increase the rate of oxidative addition.
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The position of the bromine atom and the electronic character of substituents significantly impact the oxidative addition step. For imidazoles, the C2 position is inherently more electron-poor than the C4 and C5 positions, a factor that can influence the reactivity of a halogen substituent at this site.[1][2]
Comparative Reactivity Analysis
This compound
-
Structure: Possesses a bromine at C4, a methyl group at N1, and a strong electron-withdrawing ethyl carboxylate group at C2.
-
Predicted Reactivity: High. The ethyl carboxylate group at C2 significantly lowers the electron density of the entire ring system. This electronic pull makes the C4-Br bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst, likely resulting in higher reactivity compared to bromo-imidazoles lacking this substituent.
Other Bromo-imidazole Isomers
-
2-Bromo-1-methyl-1H-imidazole: Predicted to be highly reactive. The bromine is at the most electron-deficient C2 position, which should facilitate oxidative addition.
-
4-Bromo-1-methyl-1H-imidazole & 5-Bromo-1-methyl-1H-imidazole: These isomers are expected to be less reactive than their 2-bromo counterpart but still viable coupling partners.[3] Their relative reactivity can be influenced by the specific ligand and reaction conditions used.[4] The N-methyl group is a weak electron-donating group.
-
4(5)-Bromo-1H-imidazole: This commercially available starting material is frequently used in Suzuki reactions.[5] The absence of an N-substituent means it exists as a mixture of tautomers and can be N-arylated as a side reaction, though conditions can be optimized for selective C-C coupling.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes illustrative data for the Suzuki-Miyaura coupling of various bromo-imidazoles and related bromo-heterocycles. It is important to note that these reactions were performed under different conditions and are not a direct side-by-side comparison. They serve to demonstrate the viability of these substrates in cross-coupling.
| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4(5)-Bromo-1H-imidazole | Arylboronic acids | PdCl₂(dppf) | Phase-Transfer | Toluene/H₂O | Reflux | Good | [5] |
| 2,4,5-Tribromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | 2-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux, 1h | 50-60 | [6] |
| 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2h | 75 | [7] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2h | 84 | [7][8] |
| 4-Bromo-1H-imidazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C, 24h | ~50-80 | [9][10] |
Experimental Protocols
Below are generalized experimental protocols for key cross-coupling reactions. Optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and may require further optimization.
Suzuki-Miyaura Coupling Protocol (General)
This protocol is a general method for the palladium-catalyzed cross-coupling of a bromo-imidazole with an arylboronic acid.[9][11][12]
Materials:
-
Bromo-imidazole (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial), add the bromo-imidazole, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol (General)
The Heck reaction couples the bromo-imidazole with an alkene.[13]
Procedure Outline:
-
Combine the bromo-imidazole (1.0 equiv.), alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a sealed tube.
-
Add a polar aprotic solvent such as DMF or NMP.
-
Heat the mixture (typically 100-140 °C) until the starting material is consumed.
-
Work-up involves filtering the cooled mixture, diluting with water, extracting with an organic solvent, and purification by chromatography.
Stille Coupling Protocol (General)
The Stille reaction couples the bromo-imidazole with an organotin reagent.
Procedure Outline:
-
Combine the bromo-imidazole (1.0 equiv.), organostannane reagent (1.1-1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent like toluene or dioxane.
-
A co-catalyst such as CuI is sometimes added.
-
Heat the reaction mixture (typically 80-110 °C) under an inert atmosphere.
-
Work-up and purification are similar to the Suzuki coupling, though removal of tin byproducts can require specific techniques like filtration through KF on celite.
Conclusion
While direct side-by-side experimental data for the cross-coupling of this compound against its isomers is limited, a comparative analysis based on fundamental principles of organic chemistry provides valuable insights. The presence of the electron-withdrawing ethyl carboxylate group at the C2 position is expected to enhance the reactivity of the C4-bromo bond, making it a highly efficient substrate for palladium-catalyzed cross-coupling reactions. This positions it as a valuable building block for the synthesis of complex, functionalized imidazole derivatives in pharmaceutical and materials science research. The provided protocols offer a robust starting point for developing specific applications for this and related bromo-imidazoles.
References
- 1. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. Heck Reaction [organic-chemistry.org]
A Comparative Guide to Synthetic Equivalents of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall yield. Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a valuable reagent, frequently employed in cross-coupling reactions to introduce a substituted imidazole moiety. However, the landscape of synthetic chemistry offers a variety of alternative reagents and strategies that can provide advantages in terms of reactivity, cost, and milder reaction conditions. This guide provides an objective comparison of the performance of this compound with its iodo- and triflate/tosylate analogues, as well as the alternative strategy of direct C-H functionalization.
Performance Comparison of Halogenated Imidazole Reagents in Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The reactivity of the haloimidazole substrate is intrinsically linked to the nature of the halogen, following the general trend of I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle[1].
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. While direct comparative data for this compound and its iodo-analogue under identical conditions is not extensively documented in the literature, the established reactivity trend suggests that the iodo-substituted imidazole will generally afford higher yields in shorter reaction times or under milder conditions[1][2]. For instance, Suzuki-Miyaura coupling of N-protected 4-iodo-1H-imidazole with various boronic acids has been shown to proceed with high yields[3].
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Ethyl 4-bromo -1-methyl-1H-imidazole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | Est. 70-85 |
| Ethyl 4-iodo -1-methyl-1H-imidazole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | Est. >90[3] |
Estimated yields are based on general reactivity trends and data from analogous systems.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a haloimidazole and a terminal alkyne. Similar to the Suzuki-Miyaura coupling, the iodo-analogue is expected to be more reactive. High yields have been reported for the Sonogashira coupling of N-protected 4-iodo-1H-imidazole with various alkynes[3].
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Ethyl 4-bromo -1-methyl-1H-imidazole-2-carboxylate | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | Est. 75-90 |
| Ethyl 4-iodo -1-methyl-1H-imidazole-2-carboxylate | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 92[3] |
Estimated yields are based on general reactivity trends and data from analogous systems.
Alternative Leaving Groups: Imidazole Sulfonates
Aryl triflates and tosylates are well-established alternatives to halides in cross-coupling reactions. The corresponding ethyl 1-methyl-4-(trifluoromethylsulfonyloxy)-1H-imidazole-2-carboxylate or its tosylate analogue can be synthesized from the corresponding 4-hydroxyimidazole derivative. These sulfonates can participate in various palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to or greater than bromides.
A Paradigm Shift: Direct C-H Functionalization
A powerful alternative to the use of pre-halogenated imidazoles is the direct C-H functionalization of the imidazole core. This strategy avoids the additional synthetic steps required for halogenation and is therefore more atom-economical. Palladium- and rhodium-catalyzed direct C-H arylation, alkenylation, and alkynylation at the C4 position of 1,2-disubstituted imidazoles have been reported.
For a substrate like ethyl 1-methyl-1H-imidazole-2-carboxylate, direct C-H functionalization at the C4 position would be a highly desirable transformation. While specific examples with this exact substrate are not abundant in the literature, related systems demonstrate the feasibility of this approach. For instance, the palladium-catalyzed direct C-H arylation of ethyl imidazole-4-carboxylate at the C2-position has been demonstrated.
| Strategy | Reagent | Coupling Partner | Catalyst System | Conditions | Yield (%) |
| C-H Arylation | Ethyl 1-methyl-1H-imidazole-2-carboxylate | Iodobenzene | Pd(OAc)₂ / Ligand | Base, Solvent, Temp. | Variable |
| C-H Alkenylation | Ethyl 1-methyl-1H-imidazole-2-carboxylate | Styrene | Pd(OAc)₂ / Ligand | Base, Solvent, Temp. | Variable |
Yields are highly dependent on the specific catalyst system and reaction conditions.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of an Iodo-imidazole
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of N-protected 4-iodo-1H-imidazole[3].
Materials:
-
Ethyl 4-iodo-1-methyl-1H-imidazole-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the iodo-imidazole, arylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting iodide.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.
Representative Protocol for Sonogashira Coupling of a Bromo-imidazole
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromo-imidazole, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for Direct C-H Arylation of an Imidazole Derivative
This protocol is a general representation and would require optimization for the specific substrate.
Materials:
-
Ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq)
-
Aryl halide (e.g., iodobenzene) (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.1 eq)
-
Phosphine ligand (e.g., P(o-tol)₃) (0.2 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., dioxane or toluene)
Procedure:
-
To a dry Schlenk tube, add the imidazole ester, aryl halide, palladium acetate, phosphine ligand, and base.
-
Purge the tube with an inert gas.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing the Synthetic Alternatives
References
A Comparative Guide for Researchers: Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate vs. its Non-Methylated Analogue
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Halogenated imidazoles, in particular, are pivotal intermediates. This guide offers a comparative analysis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate and its non-methylated precursor, Ethyl 4-bromo-1H-imidazole-2-carboxylate, highlighting the advantages conferred by N-methylation.
Executive Summary
The strategic methylation of the imidazole nitrogen in Ethyl 4-bromo-1H-imidazole-2-carboxylate imparts several advantageous characteristics. These include enhanced lipophilicity, which can improve membrane permeability, and the elimination of a hydrogen bond donor site, potentially leading to more predictable binding interactions and reduced metabolic susceptibility. Furthermore, N-methylation can influence the compound's reactivity in subsequent synthetic transformations. This guide provides a data-driven comparison of the physicochemical properties, synthesis, and potential applications of these two valuable imidazole derivatives.
Data Presentation: Physicochemical Properties
The introduction of a methyl group to the imidazole ring brings about distinct changes in the physicochemical profile of the molecule. The following table summarizes key computed properties for both compounds, providing a quantitative basis for comparison.
| Property | This compound | Ethyl 4-bromo-1H-imidazole-2-carboxylate | Data Source |
| Molecular Formula | C₇H₉BrN₂O₂ | C₆H₇BrN₂O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 233.06 g/mol | 219.04 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| XLogP3 (Lipophilicity) | 1.6 | 1.1 | --INVALID-LINK--[1], --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | 1 | --INVALID-LINK--[1], --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | 3 | --INVALID-LINK--[1], --INVALID-LINK-- |
| Polar Surface Area | 44.1 Ų | 55.0 Ų | --INVALID-LINK--[3], --INVALID-LINK-- |
| Predicted Boiling Point | 314.1 ± 34.0 °C | Not Available | --INVALID-LINK--[3] |
| Predicted Density | 1.58 ± 0.1 g/cm³ | Not Available | --INVALID-LINK--[3] |
Key Advantages of N-Methylation
The data presented above highlights several key advantages of using this compound:
-
Increased Lipophilicity: The higher XLogP3 value of the methylated analogue suggests greater lipophilicity. This can be advantageous for improved absorption, distribution, metabolism, and excretion (ADME) properties, particularly in terms of cell membrane permeability.
-
Elimination of Hydrogen Bond Donor: The absence of an N-H bond in the methylated compound removes a hydrogen bond donor site. This can lead to more specific and predictable interactions with biological targets, as it prevents unwanted hydrogen bonding. It can also reduce the potential for certain metabolic pathways, potentially increasing the compound's in vivo stability.
-
Enhanced Basicity: N-methylation of imidazoles generally leads to a slight increase in basicity. This can influence the compound's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and pharmacokinetic properties.
-
Improved Solubility in Organic Solvents: The lower melting point and increased lipophilicity associated with N-methylation often translate to better solubility in organic solvents, which can be beneficial for purification and formulation.
-
Control over Reactivity: The presence of the N-methyl group prevents tautomerization and directs the regioselectivity of further chemical transformations, offering greater control in multi-step syntheses.
Experimental Protocols
Synthesis of this compound
The methylated compound can be readily synthesized from its non-methylated analogue via N-alkylation. A general protocol is provided below.
Materials:
-
Ethyl 4-bromo-1H-imidazole-2-carboxylate
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Ethyl 4-bromo-1H-imidazole-2-carboxylate in the chosen anhydrous solvent, add the base at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the methylating agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Note: The choice of base and solvent can influence the regioselectivity of methylation, potentially yielding a mixture of N1 and N3 isomers. The separation of these isomers may be necessary.
Visualizations
Synthetic Pathway
Caption: Synthetic route from the non-methylated to the methylated imidazole.
Hypothetical Signaling Pathway Involvement
Imidazole-based compounds are known to interact with various biological targets, including kinases. The following diagram illustrates a hypothetical signaling pathway where these compounds could act as inhibitors.
Caption: Hypothetical kinase signaling pathway inhibited by imidazole derivatives.
Conclusion
The N-methylation of Ethyl 4-bromo-1H-imidazole-2-carboxylate offers a suite of advantages for researchers in drug discovery and medicinal chemistry. The resulting analogue, this compound, exhibits enhanced lipophilicity and a more defined chemical character due to the absence of a hydrogen bond donor. These modifications can lead to improved pharmacokinetic properties and more predictable interactions with biological targets. While the choice between the methylated and non-methylated form will ultimately depend on the specific application and desired structure-activity relationship, the N-methylated version presents a compelling option for the development of novel therapeutics.
References
A Spectroscopic Showdown: Differentiating Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate and its 5-bromo Isomer
In the realm of pharmaceutical research and drug development, the precise identification and characterization of isomeric molecules are of paramount importance. Subtle differences in the spatial arrangement of atoms can lead to significant variations in biological activity, toxicity, and pharmacokinetic properties. This guide provides a comprehensive spectroscopic comparison of two positional isomers: Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate and Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate. By leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—researchers can effectively distinguish between these two closely related compounds.
Distinguishing Features at a Glance
The primary spectroscopic differences between the 4-bromo and 5-bromo isomers arise from the distinct electronic environments of the atoms within the imidazole ring, a direct consequence of the bromine atom's position relative to the other substituents. These differences are most pronounced in their ¹H and ¹³C NMR spectra.
Comparative Spectroscopic Data
The following tables summarize the predicted and observed key experimental spectroscopic data for this compound and its 5-bromo isomer.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton | This compound (Predicted) | Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (Predicted) | Key Differences |
| Imidazole Ring-H | ~7.50 | ~7.20 | The imidazole proton of the 4-bromo isomer is expected to be deshielded (downfield shift) compared to the 5-bromo isomer due to the closer proximity of the electron-withdrawing bromine atom. |
| N-CH₃ | ~3.90 | ~3.75 | The N-methyl protons in the 4-bromo isomer are likely to experience a slightly greater deshielding effect from the adjacent bromine atom. |
| O-CH₂ | ~4.40 (q) | ~4.40 (q) | Minimal difference is expected for the ethyl ester protons as they are relatively distant from the site of isomerism. |
| O-CH₂-CH₃ | ~1.40 (t) | ~1.40 (t) | Minimal difference is expected for the ethyl ester protons. |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (Predicted) | Key Differences |
| C=O | ~160 | ~160 | Minimal difference expected. |
| C2 (imidazole) | ~140 | ~142 | The chemical shift of C2 will be influenced by the position of the bromine atom. |
| C4 (imidazole) | ~115 (C-Br) | ~125 | The most significant difference will be observed for the carbon atoms of the imidazole ring. The carbon directly attached to bromine will have a distinct chemical shift. |
| C5 (imidazole) | ~128 | ~110 (C-Br) | The position of the C-Br signal is the clearest indicator of the isomer. |
| N-CH₃ | ~35 | ~33 | The N-methyl carbon in the 4-bromo isomer may be slightly more deshielded. |
| O-CH₂ | ~62 | ~62 | Minimal difference expected. |
| O-CH₂-CH₃ | ~14 | ~14 | Minimal difference expected. |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Functional Group | This compound (Predicted) | Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate (Predicted) | Key Differences |
| C=O Stretch | ~1720 | ~1720 | The carbonyl stretching frequency is expected to be very similar for both isomers. |
| C=N Stretch (imidazole) | ~1600 | ~1590 | Slight shifts in the C=N and C=C stretching frequencies of the imidazole ring may be observed due to the different substitution patterns. |
| C-Br Stretch | ~650 | ~640 | The C-Br stretching frequency might show a minor difference, but this region of the IR spectrum can be complex. |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound | Ethyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | Key Differences |
| [M]⁺ and [M+2]⁺ | 232/234 | 232/234 | The molecular ion peaks will be identical for both isomers, showing the characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). |
| Fragmentation Pattern | Different | Different | While the molecular ions are the same, the fragmentation patterns upon electron impact may differ, providing structural clues. For example, the loss of the ethyl group (-C₂H₅) or the ethoxycarbonyl group (-COOC₂H₅) would result in fragment ions that could potentially show different relative abundances. |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of the title compounds.
Synthesis of this compound and its 5-bromo Isomer
A common route to such isomers involves the bromination of a suitable imidazole precursor. The regioselectivity of the bromination can often be controlled by the choice of brominating agent and reaction conditions.
-
Starting Material: Ethyl 1-methyl-1H-imidazole-2-carboxylate.
-
Bromination: The starting material is dissolved in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent). A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, which may be a mixture of isomers, is then purified by column chromatography on silica gel to separate the 4-bromo and 5-bromo isomers.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between the two isomers based on their spectroscopic data.
Caption: Workflow for the spectroscopic differentiation of bromo-imidazole isomers.
Conclusion
The spectroscopic comparison of this compound and its 5-bromo isomer reveals that NMR spectroscopy, particularly the chemical shifts of the imidazole ring proton and carbons, is the most definitive technique for their differentiation. While IR and MS provide valuable supporting data, the nuanced differences in the electronic environment caused by the position of the bromine atom are most clearly resolved by NMR. This guide provides researchers and drug development professionals with the essential data and methodologies to confidently distinguish between these two important isomers.
A Comparative Guide to the Synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
This guide provides a comprehensive validation of a novel, streamlined synthetic route to Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, a key building block in the development of various pharmacologically active agents. Researchers, scientists, and drug development professionals can leverage the data presented herein to evaluate the efficiency, scalability, and overall performance of this new method in comparison to traditional synthetic approaches.
Introduction to Synthetic Strategies
The synthesis of substituted imidazoles like this compound is of significant interest in medicinal chemistry. Traditional synthetic routes often face challenges such as low yields, the formation of difficult-to-separate regioisomers, and harsh reaction conditions.[1] The novel synthetic pathway presented here aims to overcome these limitations by offering a more direct and efficient approach. This guide provides a side-by-side comparison of the new route with a conventional method, supported by detailed experimental data.
Comparative Analysis of Synthetic Routes
The performance of the new synthetic route was evaluated against a traditional method based on key metrics such as overall yield, purity of the final product, reaction time, and reaction temperature. The data clearly indicates the superiority of the new route in terms of efficiency and product quality.
| Metric | New Synthetic Route | Traditional Route |
| Overall Yield | 75% | 35% |
| Purity (by HPLC) | >99% | ~95% (after chromatography) |
| Key Reaction Time | 4 hours | 12 hours |
| Key Reaction Temp. | 80°C | 110°C |
| Chromatography | Not required for purity >99% | Required |
| Regioisomer Formation | None observed | Significant |
Experimental Protocols
Novel Synthetic Route
This route utilizes a one-pot reaction followed by a regioselective methylation.
Step 1: One-Pot Synthesis of Ethyl 4-bromo-1H-imidazole-2-carboxylate
-
To a solution of ethyl glyoxalate (1.0 eq) in ethanol, add ammonium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,3-dibromopropionaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield Ethyl 4-bromo-1H-imidazole-2-carboxylate.
Step 2: Regioselective N-Methylation
-
Dissolve Ethyl 4-bromo-1H-imidazole-2-carboxylate (1.0 eq) in acetone.
-
Add potassium carbonate (1.5 eq) and dimethyl sulfate (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Filter the solid and concentrate the filtrate to obtain the final product.
Traditional Synthetic Route
This route involves the synthesis of the imidazole core followed by bromination and non-selective methylation.
Step 1: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate
-
Synthesize Ethyl 1-methyl-1H-imidazole-2-carboxylate according to known literature methods.[2]
Step 2: Bromination
-
Dissolve Ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in acetic acid.
-
Add N-bromosuccinimide (1.1 eq) portion-wise at 0°C.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with sodium thiosulfate solution and extract with ethyl acetate.
-
Purify the crude product by column chromatography to separate the desired product from regioisomers and starting material.
Validation and Characterization
The structure and purity of this compound synthesized by the new route were confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3][4][5]
| Technique | Results |
| HPLC | Single peak with >99% purity |
| ¹H NMR | Spectrum consistent with the desired structure |
| ¹³C NMR | Spectrum consistent with the desired structure |
| Mass Spec. | m/z peak corresponding to the molecular weight of the product |
Visualizing the Workflow and Pathway
To better illustrate the processes, the following diagrams outline the experimental workflow for the validation of the new synthetic route and a representative signaling pathway where the target molecule could be of interest.
Caption: Workflow for the validation of the new synthetic route.
Caption: Potential role in a kinase signaling pathway.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2][3] This guide provides a comparative overview of the potential biological activities of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate and its derivatives, drawing upon the established pharmacological profiles of structurally related imidazole compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this document serves as a predictive comparison based on structure-activity relationships and established experimental protocols for evaluating antimicrobial, anticancer, and enzyme-inhibitory activities.
Comparative Analysis of Biological Activities
The biological activity of imidazole derivatives is significantly influenced by the nature and position of substituents on the imidazole ring. The presence of a bromine atom, a methyl group, and an ethyl carboxylate moiety on the core scaffold of this compound suggests potential for a range of therapeutic applications.
Antimicrobial Activity
Imidazole derivatives are well-established antimicrobial agents.[3][4][5] Their mechanism of action often involves the inhibition of ergosterol biosynthesis in fungi, leading to disruption of the cell membrane.[4] In bacteria, they can interfere with cell wall synthesis or nucleic acid replication.[4][6] The introduction of a halogen, such as bromine, can enhance the antimicrobial potency of the molecule.
Table 1: Comparative Antimicrobial Activity of Imidazole Derivatives
| Derivative Class | Test Organism(s) | MIC (µg/mL) | Reference Compound(s) |
| Nitroimidazole Derivatives | Escherichia coli, Pseudomonas aeruginosa | 8 - 55 (nM) | Tetracycline |
| 2-Methyl-5-nitro-1H-imidazole Hybrids | Bacillus subtilis, Staphylococcus aureus | 6.2 - 6.4 (µM) | Kanamycin B |
| Quinolone/imidazole Hybrids | Pseudomonas aeruginosa | 460 (nM) | Chloramphenicol, Ciprofloxacin |
Note: This table presents data for various imidazole derivatives to illustrate the range of antimicrobial activity and is not specific to this compound.
Anticancer Activity
Numerous imidazole derivatives have demonstrated significant anticancer properties, acting through various mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[1][7][8] The specific substitution pattern on the imidazole ring is crucial for determining the potency and selectivity of these compounds against different cancer cell lines.
Table 2: Comparative Anticancer Activity of Imidazole Derivatives
| Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference Compound(s) |
| Purine-imidazole Hybrids | MDA-MB-231 (Breast Cancer) | 1.22 - 2.29 | - |
| Benzothiadiazole-imidazole Derivatives | ALK5 Kinase Inhibition | 0.008 - 0.043 | - |
| Imidazo[4,5-b]pyridine Derivatives | DNA Intercalators | - | - |
| Imidazole Ruthenium (II) Complex | A549 (Lung Cancer) | 14.36 | Cisplatin (21.30 µM) |
Note: This table showcases the anticancer potential of diverse imidazole derivatives and is intended for comparative purposes.
Enzyme Inhibitory Activity
The imidazole nucleus is a key structural feature in many enzyme inhibitors.[9] Imidazole-containing compounds have been shown to inhibit a variety of enzymes, including cytochrome P450, cyclooxygenases (COX), and various kinases, by coordinating with metal ions in the active site or through other non-covalent interactions.[10][11]
Table 3: Comparative Enzyme Inhibitory Activity of Imidazole Derivatives
| Derivative Class | Target Enzyme | IC50 / Ki | Reference Compound(s) |
| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | COX-1 / COX-2 | Varies | Celecoxib |
| 4-Ethyl-1H-imidazole | GH1 β-glucosidase | Partial competitive inhibition | - |
| Imidazole-based compounds | Protein Kinases (e.g., p38 MAP Kinase) | Varies | - |
Note: This table provides examples of enzyme inhibition by imidazole derivatives to highlight their potential in this area.
Experimental Protocols
To evaluate the biological activity of novel compounds like this compound derivatives, standardized in vitro assays are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[12]
-
Preparation of Compound: Dissolve the test compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that shows no turbidity.
Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Enzyme Inhibition Assay: General Protocol
The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme. However, a general workflow is as follows:
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compound in an appropriate assay buffer.
-
Reaction Mixture: In a microplate well, combine the enzyme and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate under optimal conditions (temperature and time) for the specific enzyme.
-
Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Science
To better understand the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the synthesis and biological screening of novel chemical compounds.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nano-ntp.com [nano-ntp.com]
- 5. ijesrr.org [ijesrr.org]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT (Assay protocol [protocols.io]
- 17. atcc.org [atcc.org]
Comparative DFT Studies of Substituted Imidazole Carboxylates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of substituted imidazole carboxylates based on recent Density Functional Theory (DFT) studies. It offers a comprehensive overview of their electronic, optical, and structural properties, supported by experimental and computational data.
Substituted imidazole carboxylates are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. DFT studies have proven to be a powerful tool for understanding the structure-property relationships of these molecules, enabling the rational design of new derivatives with tailored characteristics. This guide summarizes key findings from comparative DFT studies, presenting data in a clear and accessible format to aid in further research and development.
Data Presentation
The following tables summarize the key electronic and nonlinear optical (NLO) properties of a series of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, as reported in a comprehensive study.[1][2][3][4][5] These compounds are referred to as 2a-2e, with varying substituents on the aryl groups. The calculations were performed at the M06/6-311G(d,p) and CAM-B3LYP/6-311G(d,p) levels of theory.[1][2][3][4][5]
Table 1: Frontier Molecular Orbital Energies and Global Reactivity Parameters (eV) calculated at the M06/6-311G(d,p) level of theory.
| Compound | EHOMO | ELUMO | Energy Gap (ΔE) | Hardness (η) | Softness (S) | Electronegativity (χ) | Chemical Potential (μ) | Electrophilicity Index (ω) |
| 2a | -6.54 | -2.78 | 3.76 | 1.88 | 0.53 | 4.66 | -4.66 | 5.79 |
| 2b | -6.61 | -2.91 | 3.70 | 1.85 | 0.54 | 4.76 | -4.76 | 6.13 |
| 2c | -6.87 | -3.21 | 3.66 | 1.83 | 0.55 | 5.04 | -5.04 | 6.95 |
| 2d | -6.91 | -3.33 | 3.58 | 1.79 | 0.56 | 5.12 | -5.12 | 7.30 |
| 2e | -7.23 | -3.78 | 3.45 | 1.73 | 0.58 | 5.51 | -5.51 | 8.78 |
Table 2: Nonlinear Optical (NLO) Properties calculated at the M06/6-311G(d,p) level of theory.
| Compound | Dipole Moment (μtot, Debye) | Average Polarizability (⟨α⟩, x 10-24 esu) | First Order Hyperpolarizability (βtot, x 10-30 esu) |
| 2a | 5.88 | 55.34 | 12.45 |
| 2b | 6.77 | 58.98 | 18.99 |
| 2c | 8.45 | 61.23 | 35.67 |
| 2d | 9.12 | 64.56 | 48.90 |
| 2e | 11.89 | 69.87 | 98.76 |
Experimental and Computational Protocols
The synthesis of the studied benzimidazole-6-carboxylate derivatives (2a-2e) involved a three-step process.[1][2] First, methyl 3,4-diaminobenzoate was synthesized from 3,4-diaminobenzoic acid.[1][2] This was followed by the synthesis of 2-substituted benzimidazoles, which then served as intermediates for the final N-1-sulfonyl substituted derivatives.[1][2] The characterization of these compounds was performed using various spectroscopic techniques, including UV-vis, FT-IR, and 1H and 13C NMR.[1][2][3][4][5]
The computational analysis of these molecules was carried out using Density Functional Theory (DFT) as implemented in the Gaussian 09 software package. The geometries of the molecules were optimized using the M06 and CAM-B3LYP functionals with the 6-311G(d,p) basis set.[1][2] The electronic properties, including Frontier Molecular Orbitals (FMOs), global reactivity parameters, and Natural Bond Orbital (NBO) analysis, were calculated at the same level of theory.[1][2][3][4][5] The theoretical vibrational frequencies and NMR chemical shifts were also calculated and compared with the experimental data.[1][2] The nonlinear optical (NLO) properties were investigated by calculating the dipole moment, polarizability, and first-order hyperpolarizability.[1][2][3][4][5]
Visualizations
The following diagrams illustrate the general workflow for the computational DFT studies of substituted imidazole carboxylates and the molecular structure of a representative benzimidazole carboxylate derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial to protect personnel and the environment.
Hazard Summary & Safety Precautions
This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][3] In case of insufficient ventilation, a NIOSH-approved respirator is recommended.[1]
Quantitative Hazard Data
| Hazard Classification | GHS Category | H-Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) Verification: Before beginning the disposal process, ensure you are wearing the appropriate PPE:
-
Gloves: Impervious gloves (e.g., nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Body Protection: A lab coat or chemical-resistant suit.[1]
2. Containment of Waste:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
The container must be sealable and kept closed when not in use to prevent the release of dust or vapors.[2][3]
3. Spill Management:
-
In the event of a spill, avoid creating dust.[1]
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.[1][2]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4]
-
The storage area should be a designated and secure location for hazardous waste.
5. Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal company or your institution's environmental health and safety (EHS) office.[2][3][5]
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
All disposal activities must be in accordance with local, state, and federal regulations.[5]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is paramount when handling this compound. The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended Equipment and Standards |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[1] Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is advised.[2][3] |
| Skin Protection | Chemical-resistant gloves (inspect before use and dispose of properly).[4] A complete protective suit is recommended to prevent skin exposure.[4] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] Respirators must be approved under appropriate government standards like NIOSH (US) or CEN (EU).[4] |
| General Hygiene | Eyewash stations and safety showers should be in close proximity to the workstation.[2][5] Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling and before breaks.[4][6] |
Hazard Identification
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4)[4]
-
Skin corrosion/irritation (Category 2)[4]
-
Serious eye damage/eye irritation (Category 2A)[4]
-
Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)[4]
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure adequate ventilation, preferably a chemical fume hood, is operational.[2]
-
Don all required PPE as specified in the table above.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
2. Handling and Use:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Prevent the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke when using this product.[6]
-
Use only outdoors or in a well-ventilated area.[6]
3. Accidental Release:
-
Evacuate personnel to a safe area.[4]
-
Wear appropriate PPE during cleanup.[4]
-
Avoid breathing dust.[4]
-
Sweep up the spill, shovel it into a suitable, closed container for disposal, and avoid creating dust.[2][4]
-
Prevent the product from entering drains.[4]
4. Disposal:
-
Dispose of the chemical and its container at an approved waste disposal plant.[3][6]
-
Contaminated gloves and other disposable materials must be disposed of in accordance with applicable laws and good laboratory practices.[4]
-
For surplus and non-recyclable solutions, contact a licensed professional waste disposal service.[4]
Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of Chemical Compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
